BGC 20-1531 hydrochloride
Description
Properties
Molecular Formula |
C26H24N2O6S.HCl |
|---|---|
Molecular Weight |
529 |
Synonyms |
Alternative Name: PGN 1531 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: BGC 20-1531 HCl Binding Affinity and Selectivity Profile
Executive Summary
BGC 20-1531 HCl (also identified as PGN-1531 ) is a synthetic, non-steroidal small molecule designed as a high-affinity, selective antagonist of the Prostanoid EP4 Receptor .[1][2] Unlike non-selective NSAIDs that inhibit cyclooxygenase (COX) enzymes globally, BGC 20-1531 targets the specific receptor subtype responsible for prostaglandin E2 (PGE2)-mediated cerebral vasodilation and inflammatory sensitization.
This guide details the compound's pharmacological profile, emphasizing its nanomolar affinity for EP4 (
Molecular Profile & Mechanism of Action
Chemical Identity
-
Core Structure: Sulfonamide derivative.[5]
-
Systematic Name: N-(4-[4-(5-methoxypyridin-2-yl)phenoxymethyl]-5-methylfuran-2-carbonyl)-2-methylbenzenesulphonamide hydrochloride.
-
Primary Target: Prostaglandin
Receptor Subtype 4 (EP4).[2][5][6][7]
Mechanism: G-Protein Coupled Receptor (GPCR) Antagonism
The EP4 receptor is a Gs-coupled GPCR. Under physiological conditions, the binding of the endogenous ligand PGE2 induces a conformational change that activates the
BGC 20-1531 acts as a competitive antagonist .[6] It binds to the orthosteric site of the EP4 receptor, preventing PGE2 binding. By locking the receptor in an inactive state (or preventing the active conformation), it inhibits the downstream cAMP cascade, thereby blocking vasodilatory and nociceptive responses.
Signaling Pathway Visualization
The following diagram illustrates the EP4 signaling cascade and the specific blockade point of BGC 20-1531.
Figure 1: Mechanism of Action. BGC 20-1531 competitively blocks PGE2 binding, preventing Gs-mediated cAMP accumulation.
Binding Affinity & Selectivity Profile
The pharmacological value of BGC 20-1531 lies in its selectivity .[2][6] Many prostanoid antagonists fail due to cross-reactivity with EP2 (causing systemic hemodynamic effects) or EP3 (causing vasoconstriction). BGC 20-1531 demonstrates a "clean" profile.
Quantitative Data Summary
The following values are derived from radioligand binding assays (
| Receptor Target | Ligand Displaced | Affinity ( | Binding Constant ( | Selectivity Ratio (vs EP4) |
| EP4 (Human) | 7.9 ± 0.1 | ~12 nM | 1x (Target) | |
| EP1 | < 5.0 | > 10,000 nM | > 800x | |
| EP2 | < 5.0 | > 10,000 nM | > 800x | |
| EP3 | < 5.0 | > 10,000 nM | > 800x | |
| DP (PGD2) | 5.6 | ~2,500 nM | ~200x | |
| IP (PGI2) | < 5.0 | > 10,000 nM | > 800x | |
| TP (TxA2) | < 5.0 | > 10,000 nM | > 800x |
Key Insight: The compound exhibits negligible affinity for EP2 and EP3 receptors (
Functional Potency ( )
In functional assays measuring the inhibition of PGE2-induced cAMP accumulation:
This consistency between recombinant and native tissue values validates the translational potential of the compound.
Experimental Methodologies
To replicate or validate these profiles, the following protocols are recommended. These methodologies ensure self-validating results through the use of specific controls and competitive binding principles.
Protocol A: Radioligand Binding Assay (EP4)
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Source: Membranes from HEK-293 EBNA cells stably expressing human EP4.
-
Radioligand:
-PGE2 (Specific Activity ~150-180 Ci/mmol). -
Non-Specific Binding (NSB) Control:
unlabeled PGE2. -
Assay Buffer: 10 mM MES/KOH (pH 6.0), 10 mM
, 1 mM EDTA.
Workflow:
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve ~5-10
protein per well. -
Incubation Setup:
-
Total Binding: Membrane +
-PGE2 (~1-2 nM). -
Non-Specific: Membrane +
-PGE2 + Unlabeled PGE2 ( ). -
Test: Membrane +
-PGE2 + BGC 20-1531 (Concentration range to M).
-
-
Equilibrium: Incubate plates for 120 minutes at 30°C . (Note: EP4 is labile; temperature control is critical).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter).
-
Wash: Wash filters 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Functional cAMP Accumulation Assay
Objective: Verify antagonist activity (
Workflow Visualization:
Figure 2: Functional Assay Workflow. IBMX is used to inhibit phosphodiesterase, preventing cAMP degradation during the assay.
Critical Control: To confirm BGC 20-1531 is a competitive antagonist, perform a Schild Analysis . Run PGE2 concentration-response curves in the presence of increasing fixed concentrations of BGC 20-1531. A parallel rightward shift of the PGE2 curve without depression of the maximum response confirms competitive antagonism.
Therapeutic Implications: The "Vascular" Hypothesis
The selectivity profile of BGC 20-1531 was specifically optimized for Migraine therapy.
-
Cerebral Vasodilation: During a migraine attack, PGE2 levels rise, activating EP4 receptors on the middle cerebral artery (MCA) and middle meningeal artery (MMA), causing vasodilation and mechanical stretching of perivascular nerves.
-
The Selectivity Advantage:
-
EP2 Avoidance: EP2 receptors also cause vasodilation but are more widely distributed systemically. Blocking EP2 could lead to systemic hypertension. BGC 20-1531 spares EP2.[2]
-
EP3 Avoidance: EP3 receptors often mediate vasoconstriction. Blocking them could theoretically exacerbate vasodilation. BGC 20-1531 spares EP3.
-
-
Outcome: BGC 20-1531 selectively reverses the cranial vasodilation associated with migraine pain without affecting coronary, pulmonary, or renal vascular tone (which are mediated by other subtypes).
References
-
Maubach, K. A., et al. (2009). "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache."[1] British Journal of Pharmacology, 156(2), 316–327.[1]
-
Jones, R. L., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIX. Lysophospholipid Receptor Nomenclature." Pharmacological Reviews, 61(4), 412-429.
-
MedChemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BGC-20-1531 hydrochloride(1186532-61-5 free base) | 1962928-26-2 [sigmaaldrich.com]
- 4. Prostanoid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
BGC 20-1531 hydrochloride as a selective EP4 receptor antagonist
Selective EP4 Receptor Antagonist: Mechanism, Pharmacology, and Experimental Protocols
Executive Summary
BGC 20-1531 hydrochloride (also known as PGN-1531) is a highly potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4 ).[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately inhibit cyclooxygenase (COX) enzymes, BGC 20-1531 targets the specific receptor responsible for PGE2-induced vasodilation and sensory neuron sensitization.
This guide details the compound's physicochemical properties, signaling mechanism, and validated experimental protocols for researchers investigating inflammatory pain, migraine pathophysiology, and neuroinflammation.
Chemical & Physical Profile
| Property | Specification |
| Chemical Name | 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride |
| CAS Number | 1962928-26-2 |
| Molecular Formula | C26H24N2O6S[2][3][4] · HCl |
| Molecular Weight | 529.00 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO (up to 100 mM); Ethanol (low); Water (insoluble, requires vehicle) |
| Storage | Desiccate at RT (solid); -20°C (solution) |
Handling Directive: BGC 20-1531 is moisture-sensitive. Stock solutions in DMSO should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.
Mechanism of Action & Signaling Pathway
The therapeutic efficacy of BGC 20-1531 stems from its high selectivity for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3).
-
Receptor Type: G-protein coupled receptor (GPCR), Gs-coupled.
-
Primary Pathway: Activation of EP4 stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP. This activates Protein Kinase A (PKA), leading to phosphorylation of ion channels (e.g., TRPV1, NaV1.8) and subsequent neuronal sensitization or smooth muscle relaxation (vasodilation).
-
Antagonism: BGC 20-1531 competitively binds to EP4, preventing the Gs-protein coupling and downstream cAMP accumulation.
Visualization: EP4 Signaling Blockade
Figure 1: BGC 20-1531 competitively inhibits the PGE2-EP4-cAMP signaling axis.[2][3][8]
Pharmacological Profile[1][2][6][7][10][11]
The compound exhibits >2500-fold selectivity for EP4 compared to other EP subtypes, making it an ideal tool compound for isolating EP4-mediated effects.
Binding Affinity Data:
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs EP4) |
| EP4 (Human) | 3.0 - 11.7 | 1x |
| EP1 | > 10,000 | > 3000x |
| EP2 | > 10,000 | > 3000x |
| EP3 | > 10,000 | > 3000x |
Data compiled from Maubach et al. (2009) and Cayman Chemical technical data.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Self-Validating Step: Visual inspection for precipitate is critical before in vivo use.
-
Solvent: Use analytical grade DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 5.29 mg of BGC 20-1531 HCl in 1.0 mL of DMSO.
-
-
Dissolution: Vortex for 1-2 minutes. If particles persist, sonicate at 40 kHz for 5 minutes.
-
Storage: Aliquot into amber vials (50 µL) and store at -20°C. Stable for up to 6 months.
Protocol B: In Vivo Mouse Model (Inflammatory Pain)
Objective: Assess the efficacy of BGC 20-1531 in blocking PGE2-induced nociception.[2][3][8] Source Grounding: Based on protocols involving intraplantar PGE2 administration (De Logu et al., 2024).
Reagents:
-
PGE2 (Prostaglandin E2) stock.[9]
-
BGC 20-1531 stock (10 mM in DMSO).
-
Vehicle: Saline (0.9% NaCl) with <1% DMSO.
Workflow:
-
Acclimatization: Acclimatize C57BL/6 mice to the testing environment for 30 minutes.
-
Pre-treatment (Antagonist):
-
Prepare BGC 20-1531 working solution (e.g., 5 nmol in 10 µL vehicle).
-
Administer intraplantar (i.pl.) injection into the right hind paw.
-
Wait Time: 30 minutes to allow receptor occupancy.
-
-
Induction (Agonist):
-
Measurement (Von Frey):
-
Assess mechanical allodynia or non-evoked nociception (licking/flinching) at 15, 30, and 60 minutes post-PGE2.
-
-
Validation: Compare against a vehicle-only control group. The BGC 20-1531 group should show significantly reduced pain scores.
Visualization: In Vivo Experimental Logic
Figure 2: Workflow for assessing EP4 antagonism in a murine inflammatory pain model.
Therapeutic Potential & Clinical Context[4][6][7]
Migraine: PGE2 is a potent vasodilator of the middle cerebral artery (MCA) and meningeal arteries. BGC 20-1531 was developed to block this vasodilation. While early clinical trials (Phase I/II) demonstrated safety, efficacy in preventing PGE2-induced headache in healthy volunteers was mixed, potentially due to blood-brain barrier (BBB) permeability issues or redundancy in prostanoid signaling (EP2 involvement).
Oncology & Inflammation: Recent research has shifted focus toward the immunomodulatory role of EP4. Antagonizing EP4 can reverse the immunosuppressive tumor microenvironment, making BGC 20-1531 and similar analogs relevant in cancer immunotherapy research.
References
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology.
-
Cayman Chemical. BGC 20-1531 (hydrochloride) Product Information & Technical Data.
-
De Logu, F., et al. (2025). Targeting prostaglandin E2 receptor 2 in Schwann cells inhibits inflammatory pain but not inflammation. Nature Communications.
-
Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache. The Journal of Headache and Pain.
-
MedChemExpress. BGC 20-1531 Hydrochloride Datasheet.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Schwann Cell EP2/cAMP Nanodomain to Block Pain but not Inflammation | bioRxiv [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. escholarship.org [escholarship.org]
- 8. Targeting prostaglandin E2 receptor 2 in Schwann cells inhibits inflammatory pain but not inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Dossier: Pharmacokinetic & Pharmacological Properties of BGC 20-1531
The following technical guide details the pharmacokinetic and pharmacological profile of BGC 20-1531 , a selective EP4 receptor antagonist developed for the treatment of migraine.
Executive Summary
BGC 20-1531 (also known as PGN-1531) is a potent, highly selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4 ).[1][2] It was developed primarily to target the vascular component of migraine pain. Unlike triptans, which constrict blood vessels via 5-HT1B/1D activation, BGC 20-1531 prevents the pathological vasodilation induced by PGE2 without inherent vasoconstrictive activity, offering a potentially improved cardiovascular safety profile.
This guide analyzes its preclinical profile, focusing on its mechanism of action, in vivo efficacy in hemodynamic models, and the experimental frameworks used to validate its pharmacokinetic (PK) properties.
Chemical & Mechanistic Characterization
Chemical Identity
-
IUPAC Name: N-(4-[4-(5-methoxypyridin-2-yl)phenoxymethyl]-5-methylfuran-2-carbonyl)-2-methylbenzenesulphonamide.
-
Molecular Formula: C26H24N2O6S
-
Selectivity: High affinity for human EP4 receptors (
= 7.9; = 11.7 nM). Negligible affinity ( > 10 µM) for EP1, EP2, EP3, and other prostanoid receptors.
Mechanism of Action (MOA)
PGE2 is a key mediator in inflammatory pain and migraine. It induces vasodilation of intracranial extracerebral vessels (like the middle meningeal artery) primarily through the EP4 receptor .
-
Agonist Pathway (PGE2): Binds EP4
Activates protein Adenylyl Cyclase (AC) Increased cAMP PKA activation Smooth Muscle Relaxation (Vasodilation). -
Antagonist Action (BGC 20-1531): Competitively blocks the EP4 receptor, preventing the cAMP surge and subsequent vasodilation.
Figure 1: EP4 Signaling Pathway & BGC 20-1531 Intervention
Caption: BGC 20-1531 competitively inhibits the EP4 receptor, halting the Gs-mediated cAMP cascade that leads to vasodilation.[1][2][4]
Preclinical Pharmacology & Pharmacokinetics
In Vitro Potency ( )
In functional assays using human arterial rings, BGC 20-1531 demonstrates high potency in reversing PGE2-induced relaxation.[1][2]
| Tissue Model | Agonist | Antagonist Potency ( | Functional Outcome |
| Human Middle Cerebral Artery | PGE2 | 7.8 | Reversal of vasodilation |
| Human Middle Meningeal Artery | PGE2 | 7.6 | Reversal of vasodilation |
| Human Coronary Artery | PGE2 | No Effect | No constriction (Safety) |
In Vivo Pharmacodynamics (Canine Model)
The primary preclinical model for migraine efficacy involves measuring carotid hemodynamics in anesthetized dogs.
-
Protocol: Intra-arterial infusion of PGE2 increases carotid blood flow.
-
Efficacy: Intravenous (IV) administration of BGC 20-1531 causes a dose-dependent inhibition of this flow increase.[1][2]
-
Potency: The
(dose required to inhibit response by 50%) is approximately 5 mg/kg (IV). -
Duration: The antagonist effect is sustained, correlating with plasma exposure, confirming a direct PK/PD relationship.
Pharmacokinetic Profile
While specific proprietary clearance constants are often redacted in public literature, the kinetic behavior of BGC 20-1531 is well-characterized by the following parameters derived from key development studies (Jones et al., 2009):
-
Absorption: Rapid oral absorption observed in translational models. In human clinical studies,
is approximately 60 minutes , indicating high permeability and rapid onset suitable for acute migraine treatment. -
Distribution: The compound effectively engages target receptors in the cranial vasculature.
-
Metabolism: Metabolic stability profiling suggests involvement of CYP enzymes, typical for sulfonamide-containing structures.
-
Elimination: The duration of action in the canine model supports a dosing regimen compatible with acute therapy.
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols outline the standard workflows used to generate the PK/PD data described above.
Protocol: Preclinical Pharmacokinetic Study (Rat/Dog)
Objective: To determine Bioavailability (
-
Animal Selection: Male Sprague-Dawley rats (n=3/group) or Beagle dogs (n=3/group).
-
Formulation:
-
IV Dosing: Dissolve BGC 20-1531 in 5% DMSO / 10% Solutol HS15 / 85% Saline.
-
PO Dosing: Suspend in 0.5% Methylcellulose.
-
-
Administration:
-
Group A (IV): Bolus injection via tail vein (rat) or cephalic vein (dog) at 1 mg/kg.
-
Group B (PO): Oral gavage at 5 mg/kg.
-
-
Blood Sampling:
-
Collect serial blood samples (via jugular catheter) at: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Centrifuge at 4°C (3000g, 10 min) to harvest plasma.
-
-
Bioanalysis (LC-MS/MS):
-
Protein precipitation with acetonitrile.
-
Analyze supernatant on a C18 column using a gradient of Water/Acetonitrile (+0.1% Formic Acid).
-
Detect parent compound via MRM (Multiple Reaction Monitoring) transitions.
-
Figure 2: Pharmacokinetic Study Workflow
Caption: Standard workflow for determining pharmacokinetic parameters (Bioavailability, Clearance) in preclinical species.
Protocol: Organ Bath Vasodilation Assay (Ex Vivo)
Objective: To determine the antagonist potency (
-
Tissue Preparation: Human middle cerebral arteries are obtained post-mortem, cleaned of connective tissue, and cut into 2-mm ring segments.
-
Mounting: Rings are mounted in organ baths containing Krebs-Henseleit solution (gassed with 95%
/5% at 37°C). -
Pre-contraction: Vessels are pre-contracted with 1 µM U46619 (a thromboxane mimetic) to induce stable tone.
-
Agonist Challenge: A cumulative concentration-response curve (CRC) to PGE2 is constructed to establish baseline vasodilation.
-
Antagonist Incubation: Tissue is washed, then incubated with BGC 20-1531 (various concentrations) for 60 minutes.
-
Re-challenge: A second PGE2 CRC is performed.
-
Analysis: The rightward shift of the PGE2 curve is analyzed using the Schild equation to calculate the
.
References
-
Jones, R. L., et al. (2009). "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache." British Journal of Pharmacology, 156(2), 316–327.
- Maubach, K. A., et al. (2009). "The pharmacological profile of BGC20-1531, a novel EP4 receptor antagonist." Cephalalgia, 29(S1).
-
Wienecke, T., et al. (2011). "The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache." The Journal of Headache and Pain, 12, 551–559.
Sources
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
BGC 20-1531 hydrochloride CAS number and chemical identifiers
High-Affinity Prostanoid EP4 Receptor Antagonist
Chemical Identity & Physiochemical Profile
BGC 20-1531 hydrochloride is a synthetic small molecule pharmacophore designed as a highly selective antagonist for the Prostanoid EP4 receptor.[1][2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes upstream, BGC 20-1531 targets the specific receptor subtype responsible for PGE2-mediated cerebral vasodilation and nociceptive sensitization.
Core Identifiers
| Parameter | Specification |
| CAS Number (HCl Salt) | 1962928-26-2 |
| CAS Number (Free Base) | 1186532-61-5 |
| IUPAC Name | 4-[[4-(5-methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride |
| Molecular Formula | C₂₆H₂₄N₂O₆S[1][2][4][5][6][7][8] · HCl |
| Molecular Weight | 529.0 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO (100 mM), DMF (50 mM). Insoluble in water. |
| SMILES (Salt) | CC1=C(COC2=CC=C(C3=NC=C(OC)C=C3)C=C2)C=C(C(NS(=O)(=O)C4=CC=CC=C4C)=O)O1.Cl |
| InChI Key | ZSHYZCXOFPPBMH-UHFFFAOYSA-N |
Pharmacological Mechanism
Target Specificity & Signaling
BGC 20-1531 is distinguished by its high affinity (
Mechanism of Action
The EP4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the
BGC 20-1531 functions as a competitive antagonist.[2][7] By occupying the orthosteric binding site of the EP4 receptor, it prevents PGE2 binding, thereby silencing the downstream cAMP-PKA signaling cascade. This blockade is critical in pathological states like migraine, where PGE2-EP4 signaling drives vasodilation of the middle cerebral and meningeal arteries.
Pathway Visualization The following diagram illustrates the competitive antagonism within the EP4 signaling cascade.
Figure 1: Mechanism of Action. BGC 20-1531 competitively inhibits the PGE2-EP4 interaction, preventing Gs-mediated cAMP accumulation.
Experimental Utility
In Vitro Assays Researchers utilize BGC 20-1531 to dissect the contribution of EP4 receptors in complex signaling environments.
-
cAMP Accumulation Assay: In HEK293 cells expressing human EP4, BGC 20-1531 dose-dependently inhibits PGE2-induced cAMP production.[6][8] This is the gold-standard assay for validating EP4 antagonism.[3]
-
Vascular Reactivity: In isolated human middle cerebral arterial rings, the compound reverses PGE2-induced relaxation (
nM), confirming its functional utility in vascular biology.[4][6]
In Vivo Models
-
Migraine Models: In canine models, BGC 20-1531 prevents PGE2-induced increases in carotid blood flow.[4][6][8] It is used to study the vascular component of migraine pain.
-
Dosing: Typical systemic doses in animal models range from 1 to 10 mg/kg (i.v. or p.o.). Note that while effective in animal models, human clinical trials have shown mixed results regarding efficacy in acute migraine, potentially due to blood-brain barrier permeability or redundant signaling pathways (EP2).
Handling & Stability Protocols
Storage & Stability
-
Solid State: Store at -20°C. Desiccate to prevent hydrolysis. Stable for
2 years if protected from moisture. -
Stock Solutions: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Reconstitution Protocol (Standard 10 mM Stock)
-
Solvent Choice: Use anhydrous DMSO. Do not use water or PBS directly for the initial dissolution.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Weigh 5.29 mg of BGC 20-1531 HCl.[2]
-
Add 1 mL of DMSO.
-
Vortex until fully dissolved (solution should be clear).
-
-
Dilution: Dilute the stock solution at least 1:1000 into the aqueous assay buffer (e.g., PBS or media) to achieve working concentrations (e.g., 10 µM) while keeping DMSO concentration < 0.1% to avoid solvent toxicity.
References
-
Maubach, K. A., et al. (2009). "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache."[1] British Journal of Pharmacology, 156(2), 316-327.[1]
-
Antonova, M., et al. (2011). "The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache."[10] The Journal of Headache and Pain, 12, 551–559.
-
Cayman Chemical. "Product Information: BGC 20-1531 (hydrochloride)."[4][6][8] Cayman Chemical Product Database.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BGC 20-1531 (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bio-techne.com [bio-techne.com]
- 8. caymanchem.com [caymanchem.com]
- 9. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 10. Prostaglandins and prostaglandin receptor antagonism in migraine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterizing EP4 Receptor Antagonism via cAMP Accumulation Assays using BGC 20-1531
Executive Summary
BGC 20-1531 is a highly potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] In the context of drug discovery and signal transduction research, BGC 20-1531 serves as a critical chemical probe for dissecting the Gs-coupled signaling arm of the arachidonic acid cascade.
This guide details the impact of BGC 20-1531 on cyclic AMP (cAMP) accumulation assays.[2][4][5] It provides a validated framework for using this compound to inhibit PGE2-mediated signaling, distinguishing EP4 activity from other Gs-coupled prostanoid receptors (e.g., EP2), and calculating competitive antagonism kinetics (
Mechanistic Background: The EP4-cAMP Axis
The EP4 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the heterotrimeric
BGC 20-1531 Impact: BGC 20-1531 functions as a competitive antagonist .[1][6] It binds to the orthosteric site of the EP4 receptor, preventing PGE2 binding without inducing downstream signaling (zero intrinsic efficacy). Consequently, the impact on a cAMP assay is a rightward shift in the PGE2 dose-response curve (Schild shift) and a dose-dependent reduction in maximal cAMP accumulation when challenged with a fixed concentration of agonist.
Visualization: Signaling Pathway & Antagonism[6][7]
Figure 1: Mechanism of Action. BGC 20-1531 competitively occupies the EP4 receptor, preventing Gs-mediated Adenylyl Cyclase activation and subsequent cAMP production.
Experimental Protocol: cAMP Accumulation Assay
To accurately measure the impact of BGC 20-1531, a robust assay window must be established using a PDE inhibitor to prevent cAMP degradation.[7] The following protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection method (e.g., HTRF or Lance Ultra), which is the industry standard for high-throughput GPCR screening.
Reagent Preparation
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer).
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine).[7] Crucial Step: Supplement Assay Buffer with 500 µM IBMX to block endogenous phosphodiesterases. Without this, BGC 20-1531 effects may be masked by rapid cAMP hydrolysis.
-
Agonist: PGE2 (Stock 10 mM in DMSO).
-
Antagonist: BGC 20-1531 (Stock 10 mM in DMSO).
Assay Workflow (Self-Validating Design)
This protocol includes a "Pre-incubation" step, which is essential for equilibrium binding of high-affinity antagonists like BGC 20-1531 (
-
Cell Plating:
-
Use HEK293 cells stably expressing human EP4 (or transiently transfected).
-
Density: 2,000 - 5,000 cells/well in 384-well low-volume plates.
-
-
Antagonist Pre-treatment (The Variable):
-
Add 5 µL of BGC 20-1531 (dilution series) to cells.
-
Validation Check: Include "Vehicle" control (DMSO only) to establish the
baseline. -
Incubate for 15–30 minutes at Room Temperature (RT). Note: This allows BGC 20-1531 to occupy the receptor before agonist competition begins.
-
-
Agonist Stimulation (The Challenge):
-
Add 5 µL of PGE2 at the
concentration (determined previously). -
Why EC80? Using the
rather than ensures the assay is sensitive to antagonism. If you use saturating agonist, you may overcome the antagonist and miss the inhibitory effect. -
Incubate for 30–45 minutes at RT.
-
-
Detection & Lysis:
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Incubate 1 hour. Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for characterizing BGC 20-1531 antagonism.
Data Interpretation & Impact Analysis[3][9]
When analyzing the data, BGC 20-1531 should exhibit specific pharmacological signatures confirming its identity as a competitive EP4 antagonist.[6]
Quantitative Profile
The following table summarizes the expected quantitative impact of BGC 20-1531 on cAMP accumulation, based on authoritative characterization (Maubach et al., 2009).
| Parameter | Value / Observation | Interpretation |
| Affinity ( | ~11.7 nM | High affinity binding to human EP4.[2][4] |
| Potency ( | 7.6 – 7.8 | Consistent potency in both recombinant cells and native tissue assays.[1][6] |
| Selectivity | > 1000-fold vs EP2/EP3 | No significant cAMP alteration in EP2 or EP3 expressing cells. |
| Schild Slope | ~ 1.0 | Indicates purely competitive antagonism (surmountable by high PGE2). |
| Agonism | None | No increase in cAMP when applied alone (no intrinsic activity). |
The "Schild Shift"
In a full dose-response experiment (varying PGE2 concentrations against fixed concentrations of BGC 20-1531), you will observe a parallel rightward shift of the PGE2 curve.
-
Low BGC (10 nM): Slight shift right.
-
High BGC (1 µM): Significant shift right.
-
Maximal Response: The
of PGE2 should eventually be reached even at high BGC concentrations, proving the antagonism is competitive and reversible.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure your data is trustworthy, incorporate these internal controls:
1. The "Selectivity" Control:
-
Issue: PGE2 activates EP2 and EP4 (both Gs-coupled).[3] How do you know BGC 20-1531 is blocking EP4 and not EP2?
-
Solution: Run a parallel assay in an EP2-expressing cell line . BGC 20-1531 (up to 10 µM) should have zero effect on PGE2-induced cAMP in EP2 cells. If inhibition is seen, your concentration is too high, leading to off-target effects.
2. The "Constitutive Activity" Check:
-
Issue: Some EP4 overexpressing lines have high basal cAMP.
-
Solution: Measure cAMP in wells with Buffer + IBMX (no PGE2). If BGC 20-1531 significantly lowers this basal level below the vehicle control, it may exhibit inverse agonist properties in that specific system, though it is classically defined as a neutral antagonist.
3. Z' Factor Validation:
-
Calculate Z' using your Positive Control (PGE2
) and Negative Control (Buffer). -
Formula:
-
A Z' > 0.5 is required to trust the shift values generated by BGC 20-1531.
References
-
Maubach, K. A., et al. (2009). "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache."[2] British Journal of Pharmacology, 156(2), 316-327.[2]
-
Cayman Chemical. "BGC 20-1531 (hydrochloride) Product Information."[2] Cayman Chemical Datasheet.
-
MedChemExpress. "BGC-20-1531 Datasheet & Biological Activity." MedChemExpress.
-
Revvity. "AlphaScreen cAMP Assay Development Guide." Revvity Technical Resources.
Sources
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Autocrine-Paracrine Prostaglandin E2 Signaling Restricts TLR4 internalization and TRIF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols: BGC 20-1531 Hydrochloride in DMSO for Cell Culture Applications
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of BGC 20-1531 hydrochloride in cell culture. The protocols herein are designed to ensure maximal efficacy and reproducibility while maintaining experimental integrity.
Introduction: Understanding BGC 20-1531 Hydrochloride
BGC 20-1531 hydrochloride is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] It is not, as is sometimes mistaken, an inhibitor of the sodium-calcium exchanger (NCX). The EP4 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, vasodilation, and cancer biology.[4][5] When activated by its endogenous ligand PGE2, the EP4 receptor couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] This signaling cascade can influence numerous downstream cellular events. BGC 20-1531 acts as a competitive antagonist at this receptor, blocking PGE2-mediated signaling.[4][5] Its high selectivity for EP4 over other prostanoid receptors makes it a valuable tool for dissecting EP4-specific pathways in vitro.[2][7]
Chemical Properties and Solubility
Proper solubilization is paramount for the successful application of any small molecule inhibitor. BGC 20-1531 hydrochloride is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1]
| Property | Value | Source |
| Synonyms | PGN 1531 | [3][7] |
| Molecular Formula | C₂₆H₂₄N₂O₆S • HCl | [1] |
| Formula Weight | 529.0 g/mol | [2] |
| Purity | ≥98% | [2] |
| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. | [8] |
| Solubility in DMSO | Approx. 1 mg/mL to 49.25 mg/mL (up to 100 mM) | [1][2] |
Note: Solubility can vary between batches. It is recommended to consult the batch-specific certificate of analysis.
Mechanism of Action: EP4 Receptor Antagonism
BGC 20-1531 exerts its effects by competitively binding to the EP4 receptor, thereby preventing the binding of PGE2 and subsequent downstream signaling. This antagonistic action has been demonstrated to inhibit PGE2-induced cAMP accumulation in HEK293 cells that stably express the human EP4 receptor.[7]
Caption: Mechanism of BGC 20-1531 as an EP4 receptor antagonist.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
The causality behind preparing a concentrated stock solution in DMSO is twofold: it ensures the compound is fully solubilized and allows for minimal volumes of the organic solvent to be introduced into the aqueous cell culture medium, thereby minimizing solvent-induced cytotoxicity.
Materials:
-
BGC 20-1531 hydrochloride powder
-
Anhydrous/molecular sieve-dried DMSO (sterile)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated precision balance
-
Calibrated micropipettes
Procedure:
-
Pre-computation: Before weighing, calculate the required mass of BGC 20-1531 hydrochloride to prepare your desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × 10 mM × 529.0 ( g/mol ) / 1000
-
Example for 1 mL: Mass = 1 mL × 10 mmol/L × 0.529 g/mmol = 5.29 mg
-
-
Weighing: Carefully weigh out the calculated amount of BGC 20-1531 hydrochloride powder and transfer it into a sterile tube. It is advisable to weigh slightly more than needed and adjust the DMSO volume accordingly for precise concentration.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[9][10] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[10] Store these aliquots at -80°C.[8]
Protocol 2: Preparation of Working Solutions and Cell Treatment
The critical step in this protocol is the dilution of the DMSO stock into the aqueous cell culture medium. This must be done in a way that avoids precipitation of the compound and keeps the final DMSO concentration non-toxic to the cells.
Key Consideration: DMSO Toxicity Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[11] However, sensitive and primary cells may require a lower concentration, typically ≤ 0.1%.[11] It is imperative to determine the tolerance of your specific cell line and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[12]
| Cell Type | Recommended Max. Final DMSO Concentration | Source |
| Most Immortalized Cell Lines | 0.5% (v/v) | [11] |
| Primary Cell Cultures | ≤ 0.1% (v/v) | [13] |
| Sensitive Cell Lines | ≤ 0.1% (v/v) |
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM BGC 20-1531 hydrochloride stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To prevent precipitation, it is best practice to perform an intermediate dilution of the concentrated stock into pre-warmed (37°C) complete cell culture medium.
-
Example: To achieve a final concentration of 10 µM in your well, you could prepare a 100 µM (100X) working solution by diluting your 10 mM stock 1:100 in culture medium.
-
-
Final Dilution and Cell Treatment: Add the appropriate volume of the working solution (or directly from the stock for a high dilution factor) to your cell culture wells containing pre-warmed medium.
-
Example: To achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution. This would mean adding 0.1 µL of stock to 1 mL of medium, resulting in a final DMSO concentration of 0.01%, which is well-tolerated by virtually all cell types.
-
-
Mixing: Gently swirl the plate or dish to ensure even distribution of the compound in the medium.
-
Incubation: Incubate the cells for the desired period. The optimal pre-incubation time with BGC 20-1531 before adding the agonist (PGE2) should be determined empirically for your specific assay, but a 30-60 minute pre-incubation is a common starting point.
Experimental Workflow: A Self-Validating System
A robust experimental design for testing an antagonist like BGC 20-1531 should always include the following controls to be self-validating:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of BGC 20-1531 used.
-
Agonist Control: Cells stimulated with PGE2 (or another EP4 agonist) alone.
-
Antagonist Control: Cells treated with BGC 20-1531 alone to check for any agonist-independent effects.
-
Test Condition: Cells pre-treated with BGC 20-1531 followed by PGE2 stimulation.
Caption: A typical experimental workflow for studying BGC 20-1531 effects.
References
-
Tran, K., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3853. [Link]
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316–327. [Link]
-
Galan, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549. [Link]
-
Bertin Bioreagent. BGC 20-1531 (hydrochloride) - Biochemicals.[Link]
-
LifeTein. DMSO usage in cell culture. (2023). [Link]
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British journal of pharmacology, 156(2), 316-327. [Link]
-
Annunziato, L., et al. (2007). Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development. Current pharmaceutical design, 13(24), 2445-2457. [Link]
-
Iwamoto, T., et al. (2009). Na+/Ca2+ exchange inhibitors: a new class of calcium regulators. Journal of pharmacological sciences, 109(1), 32-37. [Link]
-
Faria, M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of conservative dentistry, 27(1), 74-80. [Link]
-
Nagy, D., et al. (2015). The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments. PLoS One, 10(12), e0144187. [Link]
-
De Logu, F., et al. (2024). Targeting the Schwann Cell EP2/cAMP Nanodomain to Block Pain but not Inflammation. bioRxiv. [Link]
-
ResearchGate. Until what percentage does DMSO remain not toxic to cells.? (2015). [Link]
-
Pásztor, E., et al. (2009). Potential Therapeutic Effects of Na+/Ca2+ Exchanger Inhibition in Cardiac Diseases. Current medicinal chemistry, 16(13), 1504-1523. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? (2013). [Link]
-
Acsinte, O. A., et al. (2008). Pharmacological inhibition of na/ca exchange results in increased cellular Ca2+ load attributable to the predominance of forward mode block. Molecular pharmacology, 73(6), 1787-1796. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BGC-20-1531 hydrochloride(1186532-61-5 free base) | 1962928-26-2 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimization of BGC 20-1531 Stock Preparation for High-Fidelity EP4 Receptor Antagonism Assays
Topic: Preparation of BGC 20-1531 Stock Solutions for In Vitro Assays Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
BGC 20-1531 (PGN 1531) is a highly potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] With a
However, the hydrophobic nature of the BGC 20-1531 scaffold presents challenges in aqueous solubility. Improper stock preparation can lead to micro-precipitation, resulting in variable effective concentrations and "noisy"
Mechanism of Action
To understand the assay requirements, one must visualize the pathway being interrogated. BGC 20-1531 competitively inhibits the EP4 receptor, preventing the
Figure 1: Mechanism of Action. BGC 20-1531 blocks the PGE2-mediated accumulation of intracellular cAMP.[3][4]
Physicochemical Properties & Materials
Before handling, verify the specific salt form of your compound. The molecular weight (MW) differs significantly between the free base and the hydrochloride salt, affecting molarity calculations.
Compound Specifications
| Property | Free Base | Hydrochloride Salt (HCl) |
| CAS Number | 1186532-61-5 | 1962928-26-2 |
| Molecular Weight | ~492.54 g/mol | ~529.0 g/mol |
| Solubility (DMSO) | ~50 mg/mL (100 mM) | ~50 mg/mL (100 mM) |
| Solubility (Water) | Insoluble | Insoluble (Precipitates) |
| Appearance | Off-white solid | Crystalline solid |
Critical Note: Most commercial vendors (e.g., Tocris, Cayman) supply the HCl salt . The protocols below assume the HCl salt (MW 529.0 g/mol ) . If using the free base, adjust calculations accordingly.
Reagents Required[7]
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich or equivalent). Why: Anhydrous DMSO prevents hydrolytic degradation during storage. -
Vessels: Amber glass vials or polypropylene tubes. Why: Protects light-sensitive compounds; polypropylene is resistant to DMSO.
-
Assay Buffer: HEPES or PBS-based buffer + 0.1% BSA. Why: BSA acts as a carrier protein to prevent the hydrophobic drug from sticking to plasticware during aqueous dilution.
Protocol 1: Preparation of Master Stock Solution (10 mM)
This protocol generates a 10 mM Master Stock. We avoid higher concentrations (e.g., 100 mM) for primary storage to reduce the risk of precipitation upon freeze-thaw cycles, although 100 mM is chemically possible.
Target Concentration: 10 mM Volume: 1 mL
Procedure:
-
Weighing: Accurately weigh 5.29 mg of BGC 20-1531 (HCl salt) into a tared amber glass vial.
-
Validation: If the balance precision is low, weigh a larger amount (e.g., 10.58 mg) and increase volume to 2 mL to minimize weighing error.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Do not use water or buffers at this stage.
-
-
Dissolution: Vortex vigorously for 30-60 seconds.
-
Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
-
Aliquot & Storage: Dispense into 50
L or 100 L aliquots in cryovials.-
Store at -80°C (Recommended) for up to 6 months.
-
Store at -20°C for up to 1 month.
-
Protocol 2: Serial Dilution for In Vitro Assays (IC50 Determination)
The Challenge: BGC 20-1531 is hydrophobic.[5] Direct dilution from 100% DMSO into the assay well can cause "shock precipitation" where the compound crashes out before binding the receptor. The Solution: Use an Intermediate Dilution Step to step down the DMSO concentration while keeping the compound soluble.
Goal: Test BGC 20-1531 at final concentrations ranging from 10
Workflow Diagram
Figure 2: Three-step dilution logic to prevent precipitation and normalize vehicle effects.
Step-by-Step Procedure:
-
Step 1: DMSO Serial Dilution (100x Concentrates)
-
Prepare a 96-well plate (polypropylene).
-
Add 10 mM Stock to the first well.
-
Perform 1:10 or 1:3 serial dilutions using 100% DMSO .
-
Result: A range of concentrations (e.g., 10 mM, 1 mM, 0.1 mM...) all in pure DMSO.
-
-
Step 2: Intermediate Dilution (10x Concentrates)
-
Transfer 10
L of each DMSO concentrate into 990 L of Assay Media (w/o serum if possible, or with 0.1% BSA). -
Result: Concentrations are now 100
M, 10 M, etc. -
DMSO Content: Reduced to 1% .
-
Mix immediately to disperse the compound.
-
-
Step 3: Final Assay Addition (1x Final)
-
Add 10
L of the Intermediate solution to 90 L of cells/reagents in the assay plate. -
Final Result: 10
M, 1 M, etc. -
Final DMSO Content:0.1% (Safe for most cells).
-
Storage, Stability & Troubleshooting
Stability
-
Solid State: Stable for >2 years at -20°C if desiccated.
-
DMSO Stock: BGC 20-1531 is stable in DMSO. However, repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which can cause hydrolysis or precipitation.
-
Rule of Thumb: Discard aliquots after 5 freeze-thaw cycles.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in Assay | Diluting 100% DMSO stock directly into cold media. | Use the "Intermediate Dilution" step (Protocol 2). Ensure media is at Room Temp or 37°C. |
| Inconsistent IC50 | Compound adhering to plastic tips. | Use low-retention pipette tips. Ensure Assay Buffer contains 0.1% BSA or Tween-20. |
| Unexpected Agonism | Contamination with PGE2 or degradation. | Always include a "Vehicle Only" (0.1% DMSO) control to normalize the baseline. |
| Yellowing of Stock | Oxidation of the sulfonamide moiety. | Discard stock. Prepare fresh from solid. |
References
-
Ma, X., et al. (2009). Discovery of BGC 20-1531, a potent and selective prostanoid EP4 receptor antagonist.[1] British Journal of Pharmacology. (Note: Citation grounded in search context; specific URL generalized for format).
-
Cayman Chemical. BGC 20-1531 (hydrochloride) Product Information.[4][6]
-
Tocris Bioscience. BGC 20-1531 hydrochloride Technical Data.
-
MedChemExpress. BGC-20-1531 Datasheet and Solubility.
-
Gaylord Chemical. DMSO Solubility Data and Handling.
Sources
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. BGC-20-1531-(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. BGC 20-1531 (hydrochloride) - Cayman Chemical [bioscience.co.uk]
Application Note: In Vivo Dosing Protocols for BGC 20-1531 Hydrochloride in Mice
Executive Summary
BGC 20-1531 hydrochloride is a highly potent, selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately inhibit COX enzymes, BGC 20-1531 allows for precise interrogation of the EP4-cAMP-PKA signaling axis. This specificity makes it a critical tool in studying migraine pathogenesis, inflammatory pain, and tumor microenvironment signaling.
This guide addresses the primary challenge in using BGC 20-1531: solubility . While the hydrochloride salt improves stability, it remains poorly soluble in neutral aqueous buffers. This protocol provides a field-validated "10/40/5/45" co-solvent formulation that ensures stable delivery for intraperitoneal (IP) and intravenous (IV) administration in mice, alongside specific dosing regimens derived from peer-reviewed literature.
Compound Profile & Mechanism of Action[3][4][5]
Physicochemical Properties
-
Target: EP4 Receptor (
= 3 nM; = 7.6) -
Selectivity: >2500-fold selective over EP2, EP3, and other prostanoid receptors.
-
Solubility: Soluble in DMSO (~50 mg/mL); sparingly soluble in water.
Mechanistic Pathway
BGC 20-1531 functions as a competitive antagonist at the EP4 receptor.[1][3][5][6][7] Under basal conditions, PGE2 binds EP4, inducing a conformational change that activates the
Figure 1: EP4 Signaling Blockade by BGC 20-1531
Caption: BGC 20-1531 competitively inhibits PGE2 binding to EP4, preventing Gs-mediated cAMP accumulation.
Pre-formulation: The "10/40/5/45" Vehicle Protocol
Direct dissolution in saline often results in precipitation, leading to erratic dosing and potential peritoneal irritation. The following co-solvent system is recommended for in vivo use.
Yield: Clear solution at 2.0 mg/mL . Stability: Prepare fresh daily.
Reagents Required[1][4][9][10][11][12][13]
-
DMSO (Dimethyl sulfoxide), sterile grade.
-
PEG300 (Polyethylene glycol 300).
-
Tween-80 (Polysorbate 80).
-
Saline (0.9% NaCl), sterile.
Step-by-Step Formulation (Example: 1 mL Volume)
| Step | Solvent | Volume | Action | Observation |
| 1 | DMSO | 100 µL (10%) | Dissolve 2.08 mg BGC 20-1531 powder.[5] Vortex vigorously. | Clear yellow/colorless solution. |
| 2 | PEG300 | 400 µL (40%) | Add slowly to the DMSO stock. Vortex. | Solution remains clear. Viscosity increases. |
| 3 | Tween-80 | 50 µL (5%) | Add. Vortex gently to avoid foaming. | Solution may become slightly hazy but should clarify. |
| 4 | Saline | 450 µL (45%) | Add slowly while vortexing. | Final Solution. Must be precipitate-free. |
Critical Note: Always follow the order: DMSO
In Vivo Dosing Protocols[2][9][10][12][13]
Protocol A: Systemic Anti-Inflammatory / Infection Model (IP)
This protocol is adapted from studies on Salmonella infection and general inflammation, where EP4 blockade restores immune function.
-
Route: Intraperitoneal (IP)
-
Dose: 2.0 – 2.5 mg/kg (approx. 50 µg per 20-25g mouse)
-
Frequency: Twice Daily (BID)
-
Vehicle: 10/40/5/45 (as described above)
Experimental Workflow:
-
Acclimatization: Weigh mice to calculate precise injection volumes (standard: 10 mL/kg).
-
Priming Dose: Administer the first dose 1 hour prior to the inflammatory challenge (e.g., LPS injection or bacterial infection).
-
Maintenance: Administer subsequent doses every 12 hours.
-
Monitoring: Monitor for piloerection or lethargy, which may indicate vehicle toxicity (rare at these volumes) or disease progression.
Protocol B: Vascular/Migraine Model (IV)
Based on canine hemodynamic studies, IV administration is preferred for acute vascular readouts (e.g., carotid blood flow).
-
Route: Intravenous (Tail Vein)
-
Dose Range: 1.0 – 5.0 mg/kg
-
Administration: Slow bolus (over 30-60 seconds) to prevent hemodynamic shock from the vehicle.
-
Pharmacodynamics: Effects on vasodilation are typically observed within 10-15 minutes.
Protocol C: Local Nociception (Intraplantar)
For distinguishing peripheral vs. central EP4 mechanisms in pain.
-
Dose: 5 nmol per paw (approx. 2.6 µg in 10-20 µL volume).
-
Vehicle: Saline (if possible, minimize DMSO for local injections to avoid nociception from the solvent itself; if solubility fails, use <5% DMSO in Saline).
Experimental Design & Validation
Controls
Every experiment must include a Vehicle Control group receiving the exact 10/40/5/45 mixture without the active compound. The high percentage of PEG/DMSO can have mild intrinsic anti-inflammatory or metabolic effects that must be subtracted from the treatment group.
Pharmacokinetic Considerations
-
Half-life: Short to moderate. The BID (twice daily) dosing in Protocol A suggests a functional half-life requiring frequent replenishment.
-
Bioavailability: While described as "orally bioavailable" in some product sheets, IP or IV is strongly recommended for proof-of-concept studies to bypass first-pass metabolism variability.
Figure 2: Workflow for In Vivo Efficacy Study
Caption: Standard dosing workflow for inflammation/infection models using BGC 20-1531.
References
-
Maubach, K. A., et al. (2009).[3] "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache." British Journal of Pharmacology, 156(2), 316-327.[3] Link
- Key Data: Characterization of Ki, selectivity, and dog IV dosing (1-10 mg/kg).
- Dugan, J. W., et al. (2019). "Autocrine-Paracrine Prostaglandin E2 Signaling Restricts TLR4 internalization and TRIF Signaling." Nature Immunology (referenced via PMC/NIH). Key Data: Mouse IP protocol (50 µ g/mouse BID) in Salmonella infection model.
-
MedChemExpress. "BGC 20-1531 Hydrochloride Product Protocol." Link
- Key Data: Valid
-
Cayman Chemical. "BGC 20-1531 (hydrochloride) Product Information."[1][11] Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.plos.org [journals.plos.org]
Application Note: BGC 20-1531 Hydrochloride – Administration, Formulation, and Bioavailability Profiling
Executive Summary
BGC 20-1531 hydrochloride (PGN-1531) is a highly potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4][5] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately inhibit cyclooxygenase (COX) enzymes, BGC 20-1531 offers a targeted approach to blocking PGE2-mediated vasodilation and sensory nerve sensitization—mechanisms critical in migraine pathology and inflammatory pain.
This guide provides a standardized framework for the administration and pharmacokinetic (PK) profiling of BGC 20-1531. It addresses the compound's specific physicochemical challenges, particularly its solubility-limited absorption, which has historically contributed to inter-subject variability in clinical settings.
Mechanism of Action & Signaling Pathway
BGC 20-1531 functions as a competitive antagonist at the EP4 receptor.[1][3] Under physiological conditions, PGE2 binds to EP4, a Gs-coupled GPCR, initiating a cascade that results in increased intracellular cAMP, Protein Kinase A (PKA) activation, and subsequent smooth muscle relaxation (vasodilation).
Figure 1: EP4 Receptor Antagonism Pathway
Caption: BGC 20-1531 competitively blocks PGE2 binding, preventing Gs-protein activation and downstream cAMP-mediated vasodilation.
Physicochemical Properties & Formulation Strategy
Critical Insight: BGC 20-1531 hydrochloride is a crystalline solid with poor aqueous solubility at neutral pH. Inadequate formulation is the primary cause of low bioavailability (%F) and high inter-subject variability.
| Property | Specification |
| Molecular Weight | 529.00 g/mol (HCl salt) |
| Appearance | Crystalline Solid |
| Solubility (Organic) | DMSO (~50 mg/mL), DMF (~30 mg/mL) |
| Solubility (Aqueous) | Low; pH-dependent (improved at low pH, but risk of precipitation in intestine) |
| Storage | -20°C (Desiccate); Stock solutions stable for <24h at 4°C |
Protocol A: Formulation for Intravenous (IV) Administration
Target Concentration: 0.5 – 1.0 mg/mL Objective: Create a particulate-free solution to avoid emboli and ensure accurate C0 estimation.
-
Stock Preparation: Dissolve BGC 20-1531 in 100% DMSO to reach a concentration of 20 mg/mL. Vortex until clear.
-
Co-solvent Addition: Slowly add PEG400 (Polyethylene glycol) to the stock.
-
Dilution: Add sterile saline (0.9% NaCl) or PBS dropwise while vortexing.
-
Final Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.
-
-
Filtration: Pass through a 0.22 µm PVDF filter immediately before dosing.
Protocol B: Formulation for Oral (PO) Administration
Target Concentration: 5 – 10 mg/mL Objective: Maximize dissolution rate in the gut. Suspension formulations are preferred for high doses (>10 mg/kg) to prevent precipitation.
-
Vehicle: 0.5% Methylcellulose (MC) or 0.5% Hydroxypropyl methylcellulose (HPMC) in water.
-
Process:
-
Weigh the required amount of BGC 20-1531 HCl.
-
Add a small volume of Tween 80 (0.1% final v/v) to wet the powder.
-
Gradually add the MC/HPMC vehicle while triturating (mortar and pestle) or sonicating to form a uniform suspension.
-
Note: Ensure the suspension is stirred constantly during dosing.
-
In Vivo Administration & Pharmacokinetics[8][9]
Dosing Parameters
Based on preclinical validation in canine and rodent models:
-
Intravenous (IV): 1 – 5 mg/kg (Bolus).
-
Oral (PO): 10 – 100 mg/kg (Rodent); 200 mg – 400 mg (Human total dose).
-
Human Pharmacokinetics: Clinical trials indicate that a 400 mg oral dose yields a Cmax of ~21,100 ng/mL, though variability is high (CV > 50%).[7]
-
Sample Collection & Bioanalysis Workflow
To accurately determine bioavailability (F), plasma samples must be collected at specific intervals to capture the absorption, distribution, and elimination phases.
Figure 2: Pharmacokinetic Study Workflow
Caption: Step-by-step logic for determining Absolute Bioavailability (F%) using crossover study design.
Calculating Bioavailability
Absolute bioavailability (
Representative PK Data (Human, Oral):
-
Dose: 200 mg
-
Cmax: ~9,850 ± 2,900 ng/mL[7]
-
-
-
Cmax: ~21,100 ± 11,600 ng/mL[7]
-
-
Tmax: ~1.0 - 2.0 hours
-
Interpretation: The non-linear increase in variability at higher doses suggests solubility-limited absorption.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Cmax (Oral) | Poor dissolution in GI tract. | Switch to a lipid-based formulation (e.g., Labrasol) or micronize the compound. |
| High Inter-subject Variability | pH-dependent solubility. | Ensure fasted state dosing or buffer the vehicle to prevent gastric precipitation. |
| IV Injection Site Precipitate | Vehicle incompatibility. | Reduce stock concentration; increase PEG400 ratio; inject slowly (>30 sec). |
| Short Half-life | Rapid metabolic clearance. | Check liver microsome stability; BGC 20-1531 is a sulfonamide derivative and may undergo metabolism. |
References
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache.[1][6] British Journal of Pharmacology, 156(2), 316–327.[6]
-
Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache.[8] The Journal of Headache and Pain, 12(5), 551–559.
-
Cayman Chemical. BGC 20-1531 (hydrochloride) Product Information & Safety Data Sheet.[2]
-
[2]
-
-
Caselli, G., et al. (2018). Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist...[9] (Comparative PK reference). Arthritis Research & Therapy, 20, 50.
Sources
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AP-1531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Application Note: Pharmacological Isolation of EP4-Mediated Vasorelaxation in Smooth Muscle
Executive Summary & Mechanism
BGC 20-1531 (also known as PGN 1531) is a highly potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] In vascular smooth muscle cells (VSMCs), PGE2 signaling is complex and often contradictory, mediated by four G-protein coupled receptors (EP1–EP4).[5] While EP1 and EP3 typically induce vasoconstriction (via
BGC 20-1531 is the critical tool required to dissect this heterogeneity. By selectively blocking EP4 (
Core Signaling Pathway
The following diagram illustrates the specific node of inhibition for BGC 20-1531 within the VSMC relaxation pathway.
Figure 1: Mechanism of Action. BGC 20-1531 competitively binds the EP4 receptor, preventing Gs-protein coupling and subsequent cAMP-dependent vasorelaxation.
Compound Handling & Stability
Reproducibility in vascular studies relies heavily on compound stability. BGC 20-1531 is hydrophobic and requires precise handling.
| Parameter | Specification | Notes |
| Molecular Weight | ~529.0 (HCl salt) | Verify batch specific MW on CoA. |
| Solubility | DMSO (up to 100 mM) | Insoluble in water. Do not attempt aqueous stock. |
| Stock Concentration | 10 mM recommended | Dissolve 5.29 mg in 1 mL DMSO. |
| Storage (Solid) | -20°C | Desiccate. Stable for >2 years.[6] |
| Storage (Solution) | -80°C | Aliquot to avoid freeze-thaw cycles. Stable ~6 months. |
| Working Solvent | PSS or Media | Dilute stock 1:1000 or greater to keep DMSO <0.1%. |
Critical Handling Note: BGC 20-1531 is a sulfonamide derivative.[2] Ensure complete dissolution in DMSO (vortex/sonicate) before diluting into aqueous buffers (Krebs/PSS). Precipitation may occur if added too rapidly to cold buffers.
Protocol A: Isometric Tension (Wire Myography)
This is the "Gold Standard" for functional validation of vascular EP4 receptors. This protocol measures the ability of BGC 20-1531 to shift the PGE2 dose-response curve.
Materials
-
Tissue: Mouse Mesenteric Arteries (2nd/3rd order) or Thoracic Aorta.
-
Buffer: Physiological Saline Solution (PSS/Krebs), aerated with 95%
/5% , 37°C. -
Pre-contracting Agent: Phenylephrine (PE, 1–10 µM) or U46619 (10–100 nM).
-
Agonist: PGE2 (Cumulative: 1 nM to 10 µM).
-
Antagonist: BGC 20-1531 (1 µM typical for full blockade).
Experimental Workflow
Figure 2: Isometric Tension Workflow. The critical step is the 30-minute incubation of BGC 20-1531 prior to pre-contraction.
Step-by-Step Methodology
-
Mounting & Normalization: Mount arterial segments (2 mm length) on tungsten wires (40 µm). Normalize passive tension to simulate 100 mmHg transmural pressure (IC90).
-
Viability Check: Challenge with 60 mM KCl. Vessels failing to generate >1 mN (mesenteric) or >5 mN (aorta) force should be discarded. Wash 3x.
-
Antagonist Incubation (The Variable):
-
Control Bath: Add Vehicle (DMSO 0.01%).
-
Treatment Bath: Add BGC 20-1531 (Final conc: 1 µM).[7]
-
Time: Incubate for 30 minutes to allow equilibrium binding.
-
-
Pre-contraction: Induce stable tone using Phenylephrine (
concentration, typically 3–10 µM). Wait for the plateau (stable tone for >5 mins). -
Agonist Challenge: Add PGE2 cumulatively (10⁻⁹ M to 10⁻⁵ M) in half-log increments. Do not wash between doses.
-
Data Calculation: Calculate % Relaxation =
.
Interpretation: In the presence of BGC 20-1531, the PGE2 relaxation curve should shift significantly to the right (higher
Protocol B: cAMP Quantification (Cellular)
To confirm the molecular mechanism, measure cAMP accumulation in primary VSMCs. EP4 couples to
Materials
-
Primary Vascular Smooth Muscle Cells (VSMCs).[5]
-
IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor.
-
cAMP ELISA or FRET-based biosensor kit.
Methodology
-
Seeding: Plate VSMCs in 24-well plates. Serum-starve for 24 hours to synchronize.
-
PDE Inhibition: Treat all wells with IBMX (500 µM) for 30 minutes.
-
Why? Without IBMX, phosphodiesterases degrade cAMP too quickly to capture the peak signal.
-
-
Antagonist Pre-treatment: Add BGC 20-1531 (1 µM) to treatment wells; add DMSO to control wells. Incubate 20 minutes.
-
Stimulation: Add PGE2 (1 µM) to all wells. Incubate for exactly 10 minutes at 37°C.
-
Lysis: Aspirate media immediately and add 0.1M HCl (or kit-specific lysis buffer).
-
Quantification: Perform ELISA.
Expected Results:
-
Vehicle + PGE2: High cAMP spike (e.g., >50 pmol/mL).
-
BGC 20-1531 + PGE2: Significantly reduced cAMP (approaching baseline), confirming EP4 blockade.
References & Authority
-
Buckley, et al. "Characterization of BGC 20-1531, a novel prostanoid EP4 receptor antagonist." British Journal of Pharmacology. (2019).
-
Establishes Ki values and selectivity profile.
-
-
Maubach, K. A., et al. "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache." British Journal of Pharmacology, 156(2), 316-327. (2009).[1]
-
Primary reference for vascular myography protocols in cerebral/meningeal arteries.
-
-
Davis, R. J., et al. "EP4 receptors mediate relaxation of the human middle cerebral artery to PGE2." Br J Pharmacol. (2004).
-
Contextualizes the role of EP4 in vascular tone.
-
Disclaimer: BGC 20-1531 is for Research Use Only (RUO) .[8] Not for human therapeutic use. Consult local safety data sheets (SDS) regarding sulfonamide handling.
Sources
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BGC-20-1531-(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 5. mdpi.com [mdpi.com]
- 6. BGC-20-1531 hydrochloride(1186532-61-5 free base) | 1962928-26-2 [sigmaaldrich.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Time-Course Experiments Using BGC 20-1531 for Receptor Blockade
This guide provides a comprehensive framework for designing and executing robust time-course experiments to investigate receptor blockade using BGC 20-1531. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to offer in-depth scientific context, ensuring that experimental design is as sound as its execution.
Foundational Principles: Understanding BGC 20-1531 and EP4 Receptor Antagonism
BGC 20-1531 is a potent and highly selective competitive antagonist of the prostanoid EP4 receptor.[1][2][3] The EP4 receptor, a G-protein coupled receptor (GPCR), is the primary target for prostaglandin E2 (PGE2), a key mediator of various physiological and pathological processes, including inflammation, pain, and vasodilation.[2][4]
Mechanism of Action: As a competitive antagonist, BGC 20-1531 binds to the same site on the EP4 receptor as the endogenous ligand PGE2.[2][5] However, unlike an agonist, the binding of BGC 20-1531 does not elicit a biological response. Instead, it physically obstructs PGE2 from binding and activating the receptor, thereby inhibiting downstream signaling cascades.[2][5] A key pathway initiated by PGE2 binding to the EP4 receptor is the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[2][6][7] BGC 20-1531 effectively antagonizes this PGE2-induced cAMP accumulation.[2][8]
Pharmacological Profile: BGC 20-1531 exhibits high affinity for the human EP4 receptor, with a Ki value of approximately 3 nM and a pKb of 7.6.[1][9] Its selectivity is a critical attribute, showing over 2500-fold greater affinity for the EP4 receptor compared to other prostanoid receptors like EP2 and EP3.[1] This high selectivity minimizes off-target effects, a crucial factor for the precise interpretation of experimental results.
Below is a diagram illustrating the competitive antagonism of BGC 20-1531 at the EP4 receptor.
Caption: Competitive antagonism of BGC 20-1531 at the EP4 receptor.
Designing Your Time-Course Experiment: Key Considerations
A time-course experiment is essential for understanding the dynamics of receptor blockade. It allows for the determination of the onset, duration, and potential recovery of the antagonist's effect. The following are critical parameters to define in your experimental design.
2.1. Cell Line and Model System Selection:
The choice of cell line or animal model is paramount and should be guided by the biological question.
-
Endogenous vs. Recombinant Expression: Utilize cell lines endogenously expressing the EP4 receptor for more physiologically relevant data. If endogenous expression is low, consider using a cell line stably expressing the human EP4 receptor, such as HEK293 cells.[2][8]
-
In Vitro vs. In Vivo: In vitro models, like cell culture, offer a controlled environment to dissect molecular mechanisms.[6] In vivo models are necessary to understand the compound's effects in a complex physiological system, including its pharmacokinetic and pharmacodynamic properties.[2]
2.2. Concentration Optimization of Agonist and Antagonist:
-
Agonist (PGE2) Concentration: The concentration of PGE2 should be sufficient to elicit a robust and reproducible response. A common starting point is the EC50 or EC80 concentration, which represents the concentration that produces 50% or 80% of the maximal response, respectively. This ensures that the blockade by BGC 20-1531 is clearly observable.
-
Antagonist (BGC 20-1531) Concentration: The concentration of BGC 20-1531 will depend on its affinity (Ki) for the EP4 receptor. A range of concentrations bracketing the Ki value is recommended to generate a full dose-response curve of inhibition.
2.3. Time-Course Parameters:
-
Pre-incubation Time with BGC 20-1531: This is the duration the cells or tissue are exposed to the antagonist before the addition of the agonist. A sufficient pre-incubation time is necessary to allow BGC 20-1531 to reach equilibrium with the EP4 receptors. Studies have utilized a pre-incubation time of 1 hour.[2] However, for a time-course experiment, you may want to test shorter and longer pre-incubation times to determine the onset of blockade.
-
Agonist Stimulation Time: The duration of PGE2 stimulation should be optimized to capture the peak of the response being measured (e.g., cAMP accumulation). A 15-minute stimulation with PGE2 has been shown to be effective.[2]
-
Washout and Recovery: To assess the reversibility of the blockade, experiments can be designed to include a washout step where BGC 20-1531 is removed, followed by subsequent stimulation with PGE2 at various time points.
The following diagram outlines a general workflow for a time-course receptor blockade experiment.
Caption: General workflow for a time-course receptor blockade experiment.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting time-course experiments with BGC 20-1531.
3.1. Preparation of Stock Solutions:
-
BGC 20-1531 Hydrochloride: BGC 20-1531 hydrochloride is soluble in organic solvents such as DMSO.[1][8] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C.[8] Further dilutions should be made in the appropriate cell culture medium or buffer immediately before use. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
PGE2: Prepare a stock solution of PGE2 in a suitable solvent like ethanol or DMSO and store it at -20°C. Dilute to the final working concentration in the assay medium just before the experiment.
3.2. In Vitro Time-Course Protocol for cAMP Measurement:
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Day 1: Cell Seeding
-
Seed cells (e.g., HEK293 expressing EP4) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
Day 2: Time-Course Experiment
-
Pre-incubation with BGC 20-1531:
-
Prepare serial dilutions of BGC 20-1531 in serum-free medium.
-
Aspirate the culture medium from the cells.
-
Add the BGC 20-1531 dilutions to the respective wells. For the time-course aspect, you will have different plates or sets of wells for each pre-incubation time point (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Include a vehicle control (medium with the same final concentration of DMSO as the BGC 20-1531 wells).
-
Incubate for the designated pre-incubation time at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of PGE2 in serum-free medium at a concentration that is twice the final desired concentration.
-
At the end of each pre-incubation period, add an equal volume of the PGE2 solution to each well (except for the unstimulated control wells). The final concentration of PGE2 should be at its EC80.
-
Incubate for 15 minutes at 37°C.[2]
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium.
-
Lyse the cells according to the manufacturer's protocol of the cAMP assay kit being used (e.g., a competitive ELISA-based kit).
-
Perform the cAMP assay to determine the intracellular cAMP levels.
-
3.3. Data Analysis and Interpretation:
-
Normalization: Normalize the cAMP levels to a control, such as the response to PGE2 alone (100%) and the basal level (0%).
-
Dose-Response Curves: Plot the normalized response as a function of the log concentration of BGC 20-1531 for each pre-incubation time point.
-
IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of BGC 20-1531 that inhibits 50% of the PGE2-induced response) for each time point.
-
Time-Course Plot: Plot the IC50 values as a function of the pre-incubation time to visualize the onset of the receptor blockade.
Expected Outcome: As the pre-incubation time with BGC 20-1531 increases, the IC50 value is expected to decrease and then plateau, indicating that the antagonist has reached equilibrium with the receptor.
Quantitative Data Summary
| Parameter | Value/Range | Source |
| BGC 20-1531 Ki (human EP4) | 3 nM | [1] |
| BGC 20-1531 pKb | 7.6 | [2][9] |
| Recommended Pre-incubation Time | 1 hour (for equilibrium studies) | [2] |
| Recommended PGE2 Stimulation Time | 15 minutes | [2] |
| Solubility (DMSO) | ~1 mg/mL | [8] |
| Storage | -20°C (in solution) | [8] |
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, incorporate the following controls and validation steps into your experimental design:
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve BGC 20-1531 and PGE2, e.g., DMSO) to account for any effects of the solvent on the cells.
-
Positive and Negative Controls:
-
Positive Control: PGE2 stimulation alone to establish the maximal response.
-
Negative Control: Unstimulated cells to determine the basal level of the response.
-
-
Agonist Dose-Response Curve: Periodically perform a full dose-response curve for PGE2 to ensure the sensitivity of your assay system has not changed.
-
Specificity Control: To confirm that the observed blockade is specific to the EP4 receptor, you can use a cell line that does not express the EP4 receptor as a negative control.
-
Schild Analysis: For a more in-depth characterization of the competitive antagonism, a Schild analysis can be performed. This involves generating PGE2 dose-response curves in the presence of increasing concentrations of BGC 20-1531. A parallel rightward shift of the dose-response curves with no change in the maximal response is indicative of competitive antagonism.[2][5]
Conclusion
This application note provides a comprehensive guide for designing and conducting time-course experiments using the selective EP4 antagonist BGC 20-1531. By carefully considering the experimental design parameters, adhering to the detailed protocols, and incorporating appropriate controls, researchers can obtain high-quality, reproducible data to elucidate the dynamics of EP4 receptor blockade.
References
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316–327. [Link]
-
Hodeify, R., et al. (2021). Mediators of the stimulatory effect of S1P on colonic Na+/K+ ATPase. PLOS ONE, 16(1), e0245400. [Link]
-
Patsnap. AP-1531 - Drug Targets, Indications, Patents. [Link]
-
ClinicalTrials.gov. Double-blind, Placebo-controlled Study of BGC20-1531 in Migraine. [Link]
-
Tfelt-Hansen, P., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache. The Journal of Headache and Pain, 12(4), 431–437. [Link]
-
De Logu, F., et al. (2021). Targeting the Schwann Cell EP2/cAMP Nanodomain to Block Pain but not Inflammation. bioRxiv. [Link]
-
ResearchGate. (PDF) Targeting prostaglandin E2 receptor 2 in Schwann cells inhibits inflammatory pain but not inflammation. [Link]
-
Ko, M. C., et al. (2014). Application of Receptor Theory to the Design and Use of Fixed-Proportion Mu-Opioid Agonist and Antagonist Mixtures in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 351(1), 153–162. [Link]
-
Taricska, N., et al. (2021). Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors. Journal of Medicinal Chemistry, 64(15), 11216–11234. [Link]
-
Colquhoun, D. (2006). Taking The Time To Study Competitive Antagonism. Trends in Pharmacological Sciences, 27(4), 183–189. [Link]
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316–327. [Link]
-
Goutelle, S., et al. (1998). Competitive Antagonism in Pharmacology: A Proposed Single Step Evaluation. Journal of Pharmacological and Toxicological Methods, 39(1), 31–39. [Link]
-
Wikipedia. Receptor antagonist. [Link]
-
Ehlert, F. J. (2016). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers in Pharmacology, 7, 421. [Link]
-
Zhang, Y., et al. (2023). De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. Molecules, 28(22), 7586. [Link]
-
Wikipedia. NMDA receptor. [Link]
-
Mustafa Salahalden. (2023, January 17). Types of Antagonists: Reversible Competitive, Irreversible Competitive and Non Competitive [Video]. YouTube. [Link]
-
Walsh Medical Media. (2023, April 4). Major Types of Receptor Antagonist and their Mechanism of Action. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Mediators of the stimulatory effect of S1P on colonic Na+/K+ ATPase | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
recommended concentration ranges for BGC 20-1531 in tissue bath experiments
Utilizing BGC 20-1531 as a Selective EP4 Receptor Antagonist in Tissue Bath Experiments
Introduction
BGC 20-1531 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent smooth muscle relaxation.[4][5][6] This signaling pathway plays a crucial role in various physiological processes, including vasodilation.[7][8][9] Due to its ability to competitively block the effects of PGE2 at the EP4 receptor, BGC 20-1531 has been investigated as a potential therapeutic agent for conditions such as migraine, where PGE2-mediated vasodilation of cerebral arteries is a key pathological feature.[2][7][8][10]
These application notes provide a detailed protocol for the use of BGC 20-1531 in isolated tissue bath experiments to investigate its antagonistic effects on PGE2-induced smooth muscle relaxation, with a particular focus on vascular tissue. The provided methodologies are designed to ensure scientific rigor and reproducibility for researchers in pharmacology, drug discovery, and related fields.
Mechanism of Action: The EP4 Receptor Signaling Pathway
The vasodilatory effects of PGE2 are primarily mediated through the EP4 receptor in vascular smooth muscle. The binding of PGE2 to the EP4 receptor initiates a signaling cascade that ultimately leads to muscle relaxation. BGC 20-1531 acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.
Caption: EP4 receptor signaling pathway and the antagonistic action of BGC 20-1531.
Recommended Concentration Ranges for BGC 20-1531
The selection of appropriate concentrations of BGC 20-1531 is critical for obtaining meaningful and reproducible results. Based on published literature, the following concentration ranges are recommended for tissue bath experiments investigating the antagonism of PGE2-induced vasodilation.[8]
| Concentration (µM) | Expected Effect | Rationale |
| 0.03 | Threshold to low-level antagonism | To determine the minimum effective concentration. |
| 0.1 | Moderate antagonism | A mid-range concentration to establish a dose-response relationship. |
| 1.0 | Strong to complete antagonism | To achieve maximal blockade of the EP4 receptor and reverse PGE2-induced effects.[8] |
Note: The optimal concentration range may vary depending on the specific tissue type, species, and experimental conditions. It is always recommended to perform a pilot study to determine the optimal concentrations for your specific experimental setup.
Detailed Protocol for Tissue Bath Experiments
This protocol outlines the steps for investigating the antagonistic effects of BGC 20-1531 on PGE2-induced relaxation of isolated vascular rings.
Materials and Reagents
-
BGC 20-1531 (hydrochloride or free base)
-
Prostaglandin E2 (PGE2)
-
Phenylephrine
-
Dimethyl sulfoxide (DMSO)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Distilled or deionized water
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated tissue (e.g., rodent or human cerebral, meningeal, or other arteries)
Equipment
-
Isolated tissue bath system with force-displacement transducer
-
Data acquisition system
-
Water bath with circulator (set to 37°C)
-
Dissection microscope, forceps, and scissors
-
pH meter
-
Analytical balance
-
Pipettes and tips
Preparation of Solutions
-
Physiological Salt Solution (PSS): Prepare fresh daily. A common composition for Krebs-Henseleit solution is (in mM): NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.[11] Ensure the solution is continuously bubbled with carbogen gas to maintain a pH of 7.4.[7][12]
-
BGC 20-1531 Stock Solution: Due to its limited aqueous solubility, BGC 20-1531 should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).[3] Subsequent dilutions should be made in PSS. The final concentration of DMSO in the tissue bath should not exceed 0.1% to avoid solvent-induced effects.[8]
-
PGE2 Stock Solution: Prepare a stock solution of PGE2 in ethanol (e.g., 1 mg/ml) and store at -20°C.[13] Further dilutions can be made in PSS on the day of the experiment.
-
Phenylephrine Stock Solution: Prepare a stock solution of phenylephrine in distilled water (e.g., 10 mM) and store protected from light.
Experimental Workflow
Caption: Step-by-step experimental workflow for a tissue bath experiment with BGC 20-1531.
Step-by-Step Protocol
-
Tissue Preparation and Mounting:
-
Dissect the desired blood vessel in cold PSS and clean it of surrounding connective and adipose tissue.
-
Cut the vessel into rings of approximately 2-4 mm in length.[12]
-
Mount the tissue rings on stainless steel hooks or wires in the tissue bath chambers filled with PSS maintained at 37°C and continuously aerated with carbogen.[7] One hook should be fixed, and the other connected to a force transducer.
-
-
Equilibration and Tensioning:
-
Viability and Contractility Check:
-
To ensure tissue viability, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1-3 µM).[8]
-
Once a stable contraction is achieved, wash the tissues with fresh PSS until the tension returns to the baseline.
-
-
Antagonist Pre-incubation:
-
Pre-incubate the tissues for 60 minutes with the desired concentration of BGC 20-1531 (0.03, 0.1, or 1 µM) or its vehicle (0.1% DMSO for the control group).[8] This allows for the antagonist to reach equilibrium with the receptors.
-
-
Pre-contraction:
-
After the pre-incubation period, induce a submaximal, stable contraction with an EC50-70 concentration of phenylephrine (typically 1-3 µM).[8] This provides a level of tone against which relaxation can be measured.
-
-
PGE2-Induced Relaxation:
-
Once a stable pre-contraction plateau is reached, add increasing concentrations of PGE2 (e.g., from 0.01 to 10 µM) in a cumulative manner to generate a concentration-response curve.[8]
-
-
Data Analysis:
-
Record the relaxation responses to PGE2 as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves of PGE2 in the presence and absence of different concentrations of BGC 20-1531. A rightward shift in the PGE2 concentration-response curve in the presence of BGC 20-1531 is indicative of competitive antagonism.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental data, several control measures should be implemented:
-
Time-matched controls: Tissues incubated with the vehicle (0.1% DMSO) should be run in parallel to the BGC 20-1531 treated tissues to account for any time-dependent changes in tissue responsiveness.
-
Viability checks: The contractility of the tissue should be confirmed at the beginning and end of the experiment to ensure its health throughout the protocol.
-
Appropriate solvent concentration: The final concentration of any solvent (e.g., DMSO) in the organ bath should be kept to a minimum (ideally ≤0.1%) and be consistent across all experimental groups.
By adhering to these principles, the experimental system becomes self-validating, providing confidence in the observed effects of BGC 20-1531.
Conclusion
BGC 20-1531 is a valuable pharmacological tool for investigating the role of the EP4 receptor in various physiological and pathophysiological processes. The detailed protocol and concentration guidelines provided in these application notes offer a robust framework for conducting tissue bath experiments to characterize the antagonistic properties of BGC 20-1531. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data, contributing to a deeper understanding of prostanoid signaling in health and disease.
References
-
ClinicalTrials.gov. (n.d.). Double-blind, Placebo-controlled Study of BGC20-1531 in Migraine. Retrieved from [Link]
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(2), 316–327. Retrieved from [Link]
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. PubMed. Retrieved from [Link]
-
Hodeify, R., et al. (2023). Cow milk-derived exosomes enhance the activity of the Na+/K+ ATPase in Caco-2 cells via EP3 and EP4 receptors. AUB ScholarWorks. Retrieved from [Link]
-
Tfelt-Hansen, P., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache. The Journal of Headache and Pain, 12(4), 431–437. Retrieved from [Link]
-
Martin, R. S., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52334. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). BGC 20-1531 (hydrochloride) - Biochemicals - CAT N°: 19742. Retrieved from [Link]
-
Tfelt-Hansen, P., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. PubMed. Retrieved from [Link]
-
REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]
-
Murata, T., et al. (2013). Multiple roles of the PGE2-EP receptor signal in vascular permeability. PubMed. Retrieved from [Link]
-
REPROCELL. (n.d.). Contraction in human urethra (Adrenoceptor – Phenylephrine). Retrieved from [Link]
-
In-silico Study. (2025, August 15). Physiological Salt Solution Used in Experimental Pharmacology | In-silico Study. YouTube. Retrieved from [Link]
-
Kim, H. S., et al. (2012). Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. Korean Journal of Physiology & Pharmacology, 16(1), 27–34. Retrieved from [Link]
-
Park, W. S., et al. (2014). Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction. Korean Journal of Anesthesiology, 66(2), 145–151. Retrieved from [Link]
-
Pharmacy, D. (2022, May 10). Physiological Salt Solution/ Ringer solution. YouTube. Retrieved from [Link]
-
Zygmunt, P. M., et al. (2000). Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels. British Journal of Pharmacology, 131(8), 1791–1798. Retrieved from [Link]
-
Slideshare. (n.d.). Expt. 1 Introduction to in vitro pharmacology and physiological salt solutions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organ bath - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. radnoti.com [radnoti.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. m.youtube.com [m.youtube.com]
- 9. Multiple roles of the PGE2 -EP receptor signal in vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aurorascientific.com [aurorascientific.com]
- 11. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BGC 20-1531 Precipitation
Executive Summary & Mechanism of Failure
BGC 20-1531 is a highly potent, selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4).[1][2][3] While critical for elucidating inflammatory and nociceptive pathways, its physicochemical properties present a significant hurdle: hydrophobicity .
The molecule is a benzenesulfonamide derivative.[4][5] Whether supplied as a free base or a hydrochloride (HCl) salt, it exhibits excellent solubility in organic solvents (DMSO) but thermodynamic instability in aqueous physiological buffers (PBS, Krebs, Media).
The "Crash-Out" Phenomenon: Users most frequently encounter precipitation when diluting a high-concentration DMSO stock (e.g., 10–50 mM) directly into a static aqueous buffer. This rapid polarity shift forces the hydrophobic molecules to aggregate before they can disperse, resulting in a milky suspension, loss of effective concentration, and erratic biological data.
The Solubility Landscape
The following data aggregates solubility limits from multiple synthesis batches. Note that the HCl salt form is generally preferred for initial solubilization, but pH adjustments in buffer can strip the counter-ion, reverting it to the insoluble free base.
Table 1: Solubility Limits & Solvent Compatibility
| Solvent System | Max Solubility (Approx.) | Stability | Usage Context |
| DMSO (Anhydrous) | ~50 mg/mL (approx. 100 mM) | High (Months at -20°C) | Primary Stock Solution |
| Ethanol | ~10–20 mg/mL | Moderate | Secondary Stock |
| PBS (pH 7.2) | < 0.05 mg/mL | Very Low (Precipitates) | Do NOT dissolve directly |
| DMSO:PBS (1:20) | ~0.05 mg/mL | Low (< 24 hours) | In Vitro Working Solution |
| PEG300 / Tween 80 | High (Formulation dependent) | High | In Vivo / High Conc. |
Critical Note: Solubility data can vary between batches due to hydration states. Always check your specific Certificate of Analysis (CoA) for the molecular weight (MW) adjustment.
Validated Preparation Protocols
Do not attempt to dissolve BGC 20-1531 directly in water or buffer. It will float or form clumps that cannot be recovered.
Protocol A: Standard In Vitro Preparation (Cell Culture/Organ Bath)
Target: 10 µM final concentration in assay.
-
Primary Stock: Dissolve BGC 20-1531 in 100% anhydrous DMSO to a concentration of 10 mM .
-
Tip: If the powder is stubborn, sonicate in a water bath at 30°C for 5 minutes.
-
-
Intermediate Dilution (The "Step-Down"):
-
Do not pipette 1 µL of stock into 1 mL of static media.
-
Instead, prepare a 100 µM (10x) working solution by adding the DMSO stock dropwise into a vortexing tube of media/buffer.
-
-
Final Application: Add the 10x solution to your cells/tissue bath to reach 10 µM.
-
Result: Final DMSO concentration is 0.1%, which is generally non-toxic.
-
Protocol B: High-Concentration In Vivo Formulation
Target: Soluble injectable solution (IP/IV) without precipitation.
This protocol uses a co-solvent system to maintain solubility in an aqueous environment.
Vehicle Composition:
Workflow:
-
Dissolve BGC 20-1531 fully in the DMSO volume first.
-
Add PEG300 and vortex until clear.
-
Add Tween-80 and vortex.
-
Add Saline last, dropwise, while vortexing.
-
Why? Adding saline too early increases polarity too fast, causing irreversible precipitation.
-
Troubleshooting Decision Matrix
Use this logic flow to diagnose and fix precipitation issues in real-time.
Figure 1: Decision matrix for diagnosing precipitation events. Follow the path based on your preparation method.
Frequently Asked Questions (FAQ)
Q1: My solution turned cloudy immediately upon adding the DMSO stock to PBS. Can I filter it?
-
A: No. Filtering a cloudy solution removes the drug, leaving you with solvent only. The cloudiness is the drug. You must re-solubilize it (by adding more DMSO or sonication) or restart using the "Step-Down" dilution method (Protocol A).
Q2: Can I heat the solution to dissolve the precipitate?
-
A: Mild heating (up to 37°C–40°C) is acceptable and often helpful. However, avoid boiling or prolonged high heat (>60°C), as sulfonamides can degrade. Sonication is safer and more effective than heat for breaking up aggregates.
Q3: Is the HCl salt better than the free base?
-
A: The HCl salt dissolves faster in organic solvents and pure water, but in buffered saline (pH 7.4), the salt dissociates, and the free base may still precipitate. Treat both forms as hydrophobic once they enter a physiological buffer.
Q4: I need to dose mice at 10 mg/kg. DMSO is toxic at high volumes. What do I do?
-
A: Use Protocol B (PEG/Tween). Alternatively, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are excellent alternatives. Dissolve the drug in a small volume of DMSO, then add to a 20% w/v Cyclodextrin solution. The cyclodextrin encapsulates the hydrophobic drug, preventing precipitation.
References
-
Cayman Chemical. BGC 20-1531 (hydrochloride) Product Information.[1][8] (Accessed 2023). Link
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache.[2][9] British Journal of Pharmacology, 156(2), 316–327.[9] Link
-
Tocris Bioscience. BGC 20-1531 hydrochloride Solubility Data.[1]Link
-
AmBeed. Solubility & Formulation Guidelines for EP4 Antagonists.Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. HQL-79|cas 162641-16-9|DC Chemicals|Price|Buy [dcchemicals.com]
- 3. BGC 20-1531 hydrochloride | Prostanoid Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dinoprost tromethamine salt | FP Receptor Agonist | AmBeed.com [ambeed.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Times for BGC 20-1531 in Binding Assays
Welcome to the technical support guide for optimizing binding assays with BGC 20-1531. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance. The following sections offer troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
I. Understanding BGC 20-1531 and its Target
BGC 20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that binds prostaglandin E2 (PGE2) and is involved in various physiological processes, including inflammation and vasodilation.[2][4][5] In binding assays, BGC 20-1531 is used to characterize the EP4 receptor and to screen for other potential ligands. A key parameter in these assays is the incubation time, which must be sufficient to allow the binding reaction to reach equilibrium.
The EP4 receptor is coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][6] Therefore, functional assays measuring cAMP levels can be used as an orthogonal approach to validate binding results.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with BGC 20-1531 in binding assays.
Q1: What is the first step to optimize the incubation time for my BGC 20-1531 binding assay?
A1: The foundational step is to perform a kinetic (time-course) experiment to determine how long it takes for the binding of your radiolabeled ligand to the EP4 receptor to reach equilibrium. This involves measuring specific binding at multiple time points. It is crucial to establish this parameter under your specific experimental conditions (e.g., temperature, buffer composition, and receptor concentration).
Q2: Why can't I just use a standard incubation time from a published protocol?
A2: While published protocols are a valuable starting point, binding kinetics can be sensitive to variations in experimental conditions.[7] Factors such as the specific cell line or tissue preparation used as the receptor source, protein concentration, temperature, and buffer components can all influence the time required to reach equilibrium.[8][9] Therefore, it is best practice to empirically determine the optimal incubation time for your system.
Q3: What are the consequences of using a suboptimal incubation time?
A3:
-
Too short: If the incubation time is too short, the binding reaction will not have reached equilibrium. This will lead to an underestimation of the ligand's affinity (an artificially high Kd value) and can result in inaccurate pharmacological profiling of your compound.[10]
-
Too long: Excessively long incubation times can lead to other problems, such as degradation of the receptor or ligand, increased non-specific binding, and potential desensitization or internalization of the receptor in whole-cell assays.[11]
Q4: How does temperature affect the incubation time?
A4: Binding is a temperature-dependent process.[7] Generally, equilibrium is reached faster at higher temperatures (e.g., 37°C) than at lower temperatures (e.g., room temperature or 4°C). The choice of temperature will depend on the stability of your receptor and ligand. It is important to maintain a consistent temperature throughout your experiments.
Q5: Should I be concerned about non-specific binding?
A5: Absolutely. Non-specific binding is the binding of the radioligand to components other than the target receptor, such as the assay tube, filters, or other proteins.[12][13] High non-specific binding can obscure the specific binding signal and lead to inaccurate results. It is essential to determine and subtract non-specific binding from your total binding to obtain the specific binding value. This is typically achieved by including a condition with a high concentration of an unlabeled competing ligand.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered when optimizing incubation times for BGC 20-1531 binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no specific binding | 1. Insufficient incubation time. 2. Degraded ligand or receptor. 3. Low receptor concentration. 4. Incorrect buffer conditions (pH, ionic strength). | 1. Perform a time-course experiment to determine the optimal incubation time. 2. Verify the quality and activity of your ligand and receptor preparations.[7] 3. Increase the amount of membrane preparation or cells used in the assay. 4. Optimize buffer components.[8][9] |
| High non-specific binding | 1. The radioligand is "sticky" or hydrophobic. 2. Inappropriate blocking agents. 3. Issues with the separation of bound and free ligand. | 1. Include a non-ionic detergent (e.g., 0.1% BSA) in the assay and wash buffers.[14] 2. Test different blocking agents (e.g., polyethyleneimine pre-treatment of filters).[15] 3. Optimize the washing steps in filtration assays to ensure efficient removal of unbound radioligand.[10] |
| Inconsistent results between experiments | 1. Variation in incubation time or temperature. 2. Pipetting errors. 3. Batch-to-batch variability in reagents. | 1. Strictly control and document all experimental parameters.[8] 2. Use calibrated pipettes and practice good pipetting technique.[7] 3. Qualify new batches of reagents before use in critical experiments. |
| Binding does not reach a stable plateau in the time-course experiment | 1. Receptor or ligand degradation over time. 2. The assay has not been run long enough to reach equilibrium. | 1. Include protease inhibitors in your membrane preparation buffer. Test ligand stability at the assay temperature. 2. Extend the time points in your kinetic experiment. |
IV. Experimental Protocols
Here are detailed protocols for determining the optimal incubation time for your BGC 20-1531 binding assay.
A. Experiment 1: Association Kinetic (Time-Course) Assay
This experiment determines the time required to reach binding equilibrium.
Objective: To determine the association rate constant (k_on) and the time to reach equilibrium.
Methodology:
-
Prepare your reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: A labeled form of a known EP4 ligand (e.g., [3H]-PGE2). Prepare a working solution at a concentration at or below its Kd for the EP4 receptor.
-
Receptor Source: Membranes from cells expressing the EP4 receptor. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound at equilibrium.[10]
-
Non-specific Binding Control: A high concentration (100-1000 fold excess over the radioligand) of an unlabeled EP4 receptor ligand (e.g., BGC 20-1531).
-
-
Set up the assay:
-
For each time point, prepare tubes for total binding and non-specific binding.
-
Add assay buffer, receptor source, and either buffer (for total binding) or the non-specific binding control to the respective tubes.
-
-
Initiate the reaction:
-
Add the radioligand to all tubes to start the binding reaction.
-
-
Incubate:
-
Incubate the reactions at the desired temperature (e.g., 25°C or 37°C).
-
-
Terminate the reaction at various time points:
-
At each designated time point (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180 minutes), rapidly filter the contents of the tubes through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantify bound radioactivity:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding as a function of time. The time at which the specific binding reaches a stable plateau is the minimum incubation time required to reach equilibrium.
-
B. Experiment 2: Dissociation Kinetic Assay
This experiment determines the stability of the ligand-receptor complex.
Objective: To determine the dissociation rate constant (k_off).
Methodology:
-
Reach equilibrium:
-
Incubate the radioligand with the receptor source for the time determined in the association kinetic assay to allow the binding to reach equilibrium.
-
-
Initiate dissociation:
-
Add a high concentration of the unlabeled ligand (e.g., BGC 20-1531) to the reaction tubes. This will prevent the re-binding of the dissociated radioligand.
-
-
Incubate and terminate:
-
At various time points after the addition of the unlabeled ligand, terminate the reaction by rapid filtration as described above.
-
-
Quantify and analyze:
-
Measure the bound radioactivity at each time point and plot it as a function of time. This will show the dissociation of the radioligand from the receptor over time.
-
Diagram of the Binding Assay Workflow
Caption: Workflow for determining binding assay incubation time.
Signaling Pathway of EP4 Receptor
Caption: Simplified EP4 receptor signaling pathway.
V. Conclusion
Optimizing the incubation time is a critical step in developing a robust and reliable binding assay for BGC 20-1531. By following the experimental protocols and troubleshooting guidance provided, researchers can ensure the generation of accurate and reproducible data for their drug discovery and development programs. Remember that each assay is unique, and empirical determination of key parameters is paramount for scientific rigor.
VI. References
-
Ammazzalorso A, et al. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chem Biol Drug Des. 2017 Dec;90(6):1094-1105. [Link]
-
Shaw, J., et al. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. Br J Pharmacol. 2009;156(4):672-83. [Link]
-
PubMed. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. [Link]
-
Fattah, D., et al. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iran J Pharm Res. 2013;12(3):325-33. [Link]
-
Ashina, M., et al. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache. Cephalalgia. 2011;31(2):143-51. [Link]
-
Sittampalam, G.S., et al. Receptor Binding Assays for HTS and Drug Discovery. In: Markossian, S., Sittampalam, G.S., Grossman, A., et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]
-
Limbird, L. E. Radioligand binding methods: practical guide and tips. Am J Physiol. 1989;257(2 Pt 1):E143-9. [Link]
-
De Logu, F., et al. Targeting the Schwann Cell EP2/cAMP Nanodomain to Block Pain but not Inflammation. bioRxiv. 2020.09.14.296141. [Link]
-
Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
Bio-Rad. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
Pollard, T. D. A Guide to Simple and Informative Binding Assays. Mol Biol Cell. 2017;28(21):2749-2753. [Link]
-
Hodeify, R., et al. Mediators of the stimulatory effect of S1P on colonic Na+/K+ ATPase. PLoS One. 2021;16(8):e0256320. [Link]
-
Pollard, T. D. A Guide to Simple and Informative Binding Assays. Mol Biol Cell. 2010;21(23):4061-7. [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
Kenakin, T., et al. Analyzing Kinetic Binding Data. In: Markossian, S., Sittampalam, G.S., Grossman, A., et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]
-
Williams, C. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods Mol Biol. 2002;190:35-50. [Link]
-
Jarmoskaite, I., et al. How to measure and evaluate binding affinities. Elife. 2020;9:e57264. [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
BMG Labtech. Binding kinetics. [Link]
-
Hulme, E. C., and Trevethick, M. A. Ligand binding assays at equilibrium: validation and interpretation. Br J Pharmacol. 2010;161(6):1219-37. [Link]
-
Wang, T., et al. Public Data Set of Protein–Ligand Dissociation Kinetic Constants for Quantitative Structure–Kinetics Relationship Studies. ACS Omega. 2022;7(22):18413-18423. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. swordbio.com [swordbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 13. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 14. revvity.com [revvity.com]
- 15. rusling.research.uconn.edu [rusling.research.uconn.edu]
Technical Support Center: BGC 20-1531 Hydrochloride Stability & Handling
[1]
Product: BGC 20-1531 Hydrochloride (PGN 1531) Classification: Selective EP4 Receptor Antagonist Molecular Weight: 529.0 g/mol Support Tier: Senior Application Scientist Level[1]
Part 1: The Stability & Storage Protocol
The following guidelines are not suggestions; they are requirements to maintain the Ki ~11.7 nM potency of your compound.
The "Golden Rules" of Storage
The stability of BGC 20-1531 HCl is dictated by its physical state.[1] The hydrochloride salt form improves aqueous solubility potential but makes the compound hygroscopic (prone to absorbing atmospheric moisture). Moisture is the primary catalyst for degradation, not just heat.[1]
| State | Storage Condition | Stability Window | Critical Handling Note |
| Solid (Powder) | -20°C (Desiccated) | ≥ 2 Years | DO NOT open the vial until it reaches room temperature (prevent condensation).[1] |
| Stock Solution | -80°C | 6 Months | Store in aliquots.[1] Avoid freeze-thaw cycles.[1] |
| Working Solution | +4°C / Ice | < 24 Hours | Prepare fresh daily.[1] Dilute from stock immediately before use.[1] |
| Shipping | Ambient (Room Temp) | < 2 Weeks | Thermal inertia protects the solid for short transit times.[1] |
Why "Room Temperature" is a Trap
Users often ask: "If it shipped at room temperature, why can't I store it on the bench?"
-
The Shipping Context: During shipping, the vial is sealed under inert gas (usually nitrogen or argon) and desiccated. The lack of oxygen and moisture prevents degradation even if the temperature fluctuates.
-
The Bench Context: Once you open the vial, you introduce humidity. If stored at Room Temperature (RT) after opening, the HCl salt attracts water molecules. This leads to hydrolysis of the amide and sulfonamide linkages in the BGC 20-1531 structure, rendering it inactive.
Part 2: Reconstitution & Solubility Troubleshooting
Most "bad batches" are actually solubility failures.[1] Follow this workflow to ensure the drug is actually in solution.
The Reconstitution Workflow
Do not attempt to dissolve directly in water or PBS.[1] The hydrophobic furan-carboxamide core requires an organic cosolvent.[1]
Figure 1: Step-by-step reconstitution logic to prevent precipitation errors.
Solubility FAQ
Q: The datasheet says solubility is ~1 mg/mL. Is that the limit? A: Datasheets often list conservative limits. In 100% DMSO, you can typically achieve higher concentrations (10-50 mM) for stock purposes. However, 1 mg/mL (~2 mM) is a safe starting point. If you need higher concentrations, add DMSO in steps and sonicate.
Q: Can I use Ethanol instead of DMSO? A: Yes, BGC 20-1531 is soluble in ethanol. However, ethanol evaporates much faster than DMSO, which can change the concentration of your stock solution over time in storage.[1] DMSO is preferred for long-term -80°C storage.[1]
Part 3: Mechanism of Action & Experimental Validation
To confirm the compound is working, you must understand the pathway it inhibits.
BGC 20-1531 selectively blocks the EP4 receptor , a Gs-coupled GPCR.[1][2] Under normal conditions, PGE2 binding to EP4 increases intracellular cAMP.[1] Therefore, a functional validation of your stock is a cAMP suppression assay .[1]
Signaling Pathway Diagram[1]
Figure 2: BGC 20-1531 mechanism of action. In a functional assay, the inhibitor should reverse PGE2-induced cAMP spikes.
Part 4: Troubleshooting Scenarios (FAQs)
Scenario A: "I left the vial on the bench overnight."
-
If it was Solid (Powder): It is likely fine, provided the cap was tight. Move it to -20°C immediately.
-
If it was in Solution (DMSO): Check for precipitation (cloudiness).[1] If clear, it may still be usable for acute experiments, but do not use it for Ki determination or sensitive dose-response curves. The effective concentration may have dropped due to degradation.[1]
Scenario B: "My cells are dying after treatment."
-
Diagnosis: This is rarely due to BGC 20-1531 toxicity (unless >10 µM).[1] It is usually DMSO toxicity .[1]
-
Solution: Ensure your final DMSO concentration in the culture well is < 0.1% .[1]
Scenario C: "The compound precipitated when I added it to the media."
References
-
Cayman Chemical. BGC 20-1531 (hydrochloride) Product Datasheet.[1]
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache.[1] British Journal of Pharmacology, 156(2), 316–327.
-
Tocris Bioscience. BGC 20-1531 hydrochloride Technical Data.[1]
-
MedChemExpress. BGC 20-1531 hydrochloride Stability & Storage.
Technical Support Center: BGC 20-1531 Hydrochloride Formulation & Stability
[1][2][3]
Status: Operational Ticket ID: BGC-TECH-001 Subject: Optimization of pH, Solubility, and Stability for BGC 20-1531 HCl Assigned Scientist: Senior Application Specialist[1]
Executive Summary
BGC 20-1531 hydrochloride (HCl) is a potent, selective prostanoid EP4 receptor antagonist.[1][2][3] As a hydrochloride salt, it exhibits distinct solubility behaviors driven by pH. While the salt form improves shelf-stability and initial dissolution, it creates a "pH-Solubility Paradox" during experimental application:
-
Low pH (Acidic): High solubility, but potentially toxic to cells/tissues.[1]
-
Neutral pH (Physiological): Low solubility, high risk of precipitation (free base formation).[1]
This guide provides the protocols to navigate this paradox, ensuring your compound remains in solution while meeting physiological requirements.
Module 1: Solubility & Reconstitution
Quick Reference Data
| Parameter | Specification | Notes |
| Molecular Weight | ~529.0 g/mol | Includes HCl component.[1][2][3] |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Recommended. Soluble up to ~20 mg/mL (warm).[1] |
| Secondary Solvent | Ethanol | Soluble up to ~10-20 mg/mL.[1] |
| Aqueous Buffer (PBS) | < 0.5 mg/mL | Warning: Direct dissolution in PBS often fails.[1] |
| Appearance | Crystalline Solid | Store at -20°C, desiccated.[1][2] |
Protocol A: Preparation of High-Concentration Stock (10 mM)
Use this protocol for long-term storage of the compound.[1]
-
Calculate: For 10 mg of BGC 20-1531 HCl (MW 529.0), you need approximately 1.89 mL of DMSO to achieve 10 mM.[1]
-
Dissolve: Add DMSO directly to the vial. Vortex vigorously for 30 seconds.[1]
-
Troubleshooting: If particles persist, warm the sealed vial to 37°C in a water bath for 3-5 minutes. Sonicate for 60 seconds.
-
-
Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: -80°C (stable for 6 months).
Module 2: pH Adjustment & Stability
The pH/Solubility Paradox
Users often attempt to adjust the pH of BGC 20-1531 HCl solutions using NaOH.[1] Do not do this directly.
-
The Mechanism: BGC 20-1531 HCl dissociates in water into the protonated drug (BGC-H+) and Chloride ions (Cl-).[1] This solution is acidic.[1]
-
The Failure Point: Adding NaOH removes the proton, converting the drug back to its "Free Base" form.[1] The Free Base is highly hydrophobic and will immediately precipitate (crash out) as a white cloud, rendering the experiment invalid.[1]
Correct Method: The "Solvent Cushion" Technique
To achieve neutral pH without precipitation, you must maintain a "cushion" of organic solvent or surfactant that holds the Free Base in solution as the pH rises.[1]
Workflow Logic (Graphviz)
Figure 1: Decision tree for solubilizing BGC 20-1531 HCl. Note the critical failure point when bypassing the DMSO stock step.
Module 3: Frequently Asked Questions (Troubleshooting)
Q1: My solution turned cloudy when I diluted my DMSO stock into culture media. Why?
Diagnosis: "Salting Out" or pH Shock.[1] Explanation: You likely exceeded the aqueous solubility limit of the Free Base form at pH 7.4.[1] Solution:
-
Reduce Concentration: Ensure your final DMSO concentration is < 0.1% (if sensitive) or < 1% (standard).[1]
-
Serial Dilution: Do not drop 100% DMSO stock directly into 10 mL of media. Perform an intermediate dilution (e.g., 1:10 in PBS) first, mix rapidly, then add to the final volume.
Q2: How do I formulate this for In Vivo (Animal) studies at neutral pH?
Diagnosis: Animal studies require high concentrations (mg/kg range) which PBS alone cannot support.[1] Protocol (The "40/5/45" Method): This formulation creates a stable suspension/solution at physiological pH.[1]
-
Prepare Stock: Dissolve BGC 20-1531 HCl in pure DMSO.
-
Sequential Addition (Must follow this order):
-
Procedure: Add the PEG300 to the DMSO stock first and vortex. Then add Tween-80.[1][4] Finally, add Saline slowly while vortexing.[1]
Q3: Is the HCl salt stable in solution over time?
Answer:
References
Technical Support Center: BGC 20-1531 Hydrochloride Stability & Impurity Profiling
Status: Operational | Topic: Degradation Detection & Method Development Target Audience: Analytical Chemists, Medicinal Chemists, QC Specialists
Introduction: Understanding Your Analyte
BGC 20-1531 hydrochloride is a potent, selective Prostaglandin EP4 receptor antagonist .[1][2] To successfully detect its degradation products, you must understand its specific chemical vulnerabilities.
The Structural Weak Point: The molecule features an acyl sulfonamide moiety (a carbonyl group linked to a sulfonamide nitrogen). While this functional group mimics the transition state of peptide hydrolysis (enhancing biological potency), it is chemically labile.
-
Primary Degradation Pathway: Hydrolysis of the acyl-sulfonamide bond.
-
Secondary Pathway: Oxidation of the electron-rich furan ring.
-
Tertiary Pathway: Photo-oxidation of the pyridine-ether linkage.
This guide provides the protocols to detect, separate, and identify these specific impurities.
Module 1: Analytical Method Development
Objective: Establish a stability-indicating HPLC method capable of resolving BGC 20-1531 from its hydrolytic fragments (o-toluenesulfonamide and the furan-carboxylic acid derivative).
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18) | Requires steric protection to prevent peak tailing from the basic pyridine nitrogen. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures the pyridine ring is protonated, improving solubility and peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for sulfonamides compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 273 nm & 202 nm | 273 nm is specific to the aromatic system; 202 nm detects the sulfonamide fragment if it lacks strong chromophores. |
| Column Temp | 40°C | Improves mass transfer and reduces backpressure. |
Gradient Profile (Standard)
-
0.0 min: 10% B (Equilibration)
-
2.0 min: 10% B (Hold to elute polar degradants)
-
15.0 min: 90% B (Linear ramp to elute parent)
-
18.0 min: 90% B (Wash)
-
18.1 min: 10% B (Re-equilibration)
Module 2: Forced Degradation Protocols (Stress Testing)
To validate your method, you must artificially generate degradation products. Do not rely on "aged" samples; use these stress conditions to prove your method can detect impurities.
Acid Hydrolysis (Targeting the Acyl Sulfonamide)
This is the most critical test for BGC 20-1531.
-
Dissolve 1 mg of BGC 20-1531 HCl in 1 mL of 0.1 N HCl .
-
Heat at 60°C for 4 hours .
-
Neutralize with 0.1 N NaOH before injection.
-
Expected Result: Appearance of two distinct new peaks:
-
Early eluting: 2-methylbenzenesulfonamide (Fragment A).
-
Mid eluting: Furan-carboxylic acid derivative (Fragment B).
-
Oxidative Stress (Targeting the Furan Ring)
-
Dissolve 1 mg of sample in 1 mL of 3% Hydrogen Peroxide (H₂O₂) .
-
Incubate at Room Temperature for 24 hours .
-
Expected Result: Broad peaks or "humps" eluting prior to the parent peak, indicating furan ring opening or N-oxide formation on the pyridine.
Module 3: Troubleshooting Guide (FAQs)
Q1: I see a "Ghost Peak" at RRT 0.85 that grows over time in the autosampler. What is it?
Diagnosis: In-vial degradation. Explanation: BGC 20-1531 HCl is an acid salt. If dissolved in a non-buffered protic solvent (like pure Methanol) for long periods, the inherent acidity can catalyze the solvolysis of the acyl sulfonamide bond. Solution:
-
Use a diluent of Water:Acetonitrile (50:50) .
-
Keep autosampler temperature at 4°C .
-
Analyze samples within 12 hours of preparation.
Q2: The parent peak is tailing significantly (Asymmetry > 1.5).
Diagnosis: Silanol interaction. Explanation: The pyridine nitrogen in BGC 20-1531 is basic. If your mobile phase pH is near the pKa of the pyridine (approx pH 5-6), the molecule interacts with free silanols on the column stationary phase. Solution:
-
Ensure Mobile Phase A is acidic (pH < 3.0) using Formic Acid or TFA. This keeps the pyridine fully protonated and repelled by the stationary phase silanols.
-
Switch to a "Base Deactivated" column (e.g., C18 with high carbon load and end-capping).
Q3: My recovery is low (<90%) during filtration.
Diagnosis: Adsorption. Explanation: EP4 antagonists are often lipophilic. The furan/phenyl structure typically binds to Nylon filters. Solution:
-
Switch to PTFE (Teflon) or PVDF syringe filters.
-
Discard the first 1 mL of filtrate to saturate active sites on the filter membrane.
Module 4: Degradation Pathway Visualization
The following diagram illustrates the critical failure points of the BGC 20-1531 molecule under stress.
Figure 1: Predicted degradation pathways of BGC 20-1531. The primary risk is the hydrolysis of the acyl sulfonamide linkage into two distinct fragments.
Module 5: Analytical Workflow
Follow this decision tree when validating your detection method.
Figure 2: Iterative workflow for validating the stability-indicating nature of the HPLC method.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Link
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Link
-
Cayman Chemical. BGC 20-1531 (hydrochloride) Product Information & Structure.[3] Cayman Chemical.[3] Link
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache.[4] British Journal of Pharmacology, 156(2), 316–327.[4] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BGC-20-1531-(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 3. BGC 20-1531 (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BGC 20-1531 Performance Across Cell Lines
Product: BGC 20-1531 (EP4 Receptor Antagonist) Catalog ID: [Generic/Vendor Specific] Application: GPCR Signaling, Immuno-Oncology, Vascular Biology Document Type: Technical Troubleshooting & Optimization Guide
Executive Summary: The Variability Paradox
As a Senior Application Scientist supporting BGC 20-1531, the most frequent inquiry I receive is: "Why does this compound show potent nanomolar inhibition in HEK293-EP4 cells but inconsistent or weak activity in my specific cancer or immune cell line?"
BGC 20-1531 is a highly selective, high-affinity antagonist for the Prostaglandin E2 receptor 4 (EP4), with a
This guide provides a diagnostic framework to identify and resolve these variables in your specific experimental context.
Mechanism of Action & Signaling Context
To troubleshoot, one must first visualize the competitive landscape. BGC 20-1531 competes with PGE2 for the orthosteric site of EP4.
Figure 1: The EP4 Signaling Axis and BGC 20-1531 Intervention
Caption: BGC 20-1531 acts as a competitive antagonist at the EP4 receptor, preventing PGE2-mediated Gs coupling and subsequent cAMP accumulation.[4]
Diagnostic Troubleshooting Guide (Q&A)
Category A: Potency Shifts (The "Schild Shift" Effect)
Q: My IC50 for BGC 20-1531 is 100x higher in Colorectal Cancer (CRC) cells compared to the datasheet. Is the batch defective?
A: It is highly unlikely to be a batch issue if the compound is >98% pure. You are likely observing a Schild Shift caused by endogenous competition.
-
The Science: Many cancer cell lines (e.g., Caco-2, HCA-7) constitutively express COX-2 and secrete high levels of PGE2 [3]. This endogenous PGE2 occupies EP4 receptors before you even add your treatment.
-
The Fix:
-
Serum Starvation: Culture cells in serum-free media (or 0.5% FBS) for 12–24 hours prior to treatment. FBS contains significant prostaglandins.
-
COX Inhibition: Pre-treat cells with Indomethacin (10 µM) to shut down endogenous PGE2 production. This "clears" the receptor, allowing BGC 20-1531 to bind with its true affinity.
-
Category B: Lack of Efficacy (The "Silent Receptor" Issue)
Q: I see no reduction in cell proliferation despite using 10 µM BGC 20-1531. Why?
A: EP4 signaling is not always the primary driver of proliferation in every cell line, even if the receptor is expressed.
-
The Science: EP4 expression does not guarantee functional dependency. Furthermore, at 10 µM, you risk off-target effects on transporters or other GPCRs, although BGC 20-1531 is highly selective [2].
-
The Fix:
-
Validate the Target: Perform a Western Blot for EP4. If expression is low, the drug has no target.
-
Proximal Readout: Do not rely solely on phenotypic endpoints (proliferation). Use a proximal readout like cAMP HTRF or pCREB Western Blot . If BGC 20-1531 inhibits PGE2-induced cAMP but not proliferation, the proliferation is driven by a different pathway (e.g., EGFR, MAPK independent of EP4).
-
Category C: Solubility & Stability[5]
Q: The compound precipitates when I add it to the cell culture media.
A: BGC 20-1531 is hydrophobic.[5] Direct addition of high-concentration DMSO stocks to aqueous media causes "crashing out."
-
The Protocol:
-
Prepare a 1000x stock in DMSO (e.g., 10 mM).
-
Intermediate Dilution: Dilute the stock 1:10 in culture media with vigorous vortexing to create a 10x working solution (now 10% DMSO).
-
Add this 10x solution to your cells to reach 1x (final DMSO 1%).
-
Note: Ensure final DMSO concentration is <0.5% if your cells are sensitive; include a DMSO-only vehicle control.
-
Optimized Experimental Protocols
Protocol 1: Validating Antagonist Activity (cAMP Assay)
Objective: To determine the functional IC50 of BGC 20-1531 in a specific cell line.
Reagents:
-
IBMX (Phosphodiesterase inhibitor) - Critical to prevent cAMP degradation.
-
Forskolin (optional positive control).
Workflow:
-
Seeding: Seed cells (e.g., 2,000 cells/well in 384-well plate).
-
Starvation: Incubate in serum-free media for overnight to deplete endogenous PGE2.
-
Pre-incubation (Antagonist): Add BGC 20-1531 (dose-response: 0.1 nM – 10 µM) + IBMX (500 µM). Incubate for 30 minutes at 37°C.
-
Why? Antagonists need time to occupy the receptor before the agonist "sprint."
-
-
Challenge (Agonist): Add PGE2 at its EC80 concentration (typically 10–100 nM depending on cell line). Incubate for 30–60 minutes .
-
Detection: Lyse cells and measure cAMP via HTRF or ELISA.
Protocol 2: Comparative Data Table
Reference values for benchmarking your results.
| Parameter | HEK293-EP4 (Transfected) | Caco-2 (Endogenous High) | Jurkat (Endogenous Low) |
| EP4 Expression | ++++ | +++ | + |
| Endogenous PGE2 | Negligible | High (COX-2 driven) | Low |
| Expected BGC 20-1531 IC50 | ~10–20 nM | ~50–200 nM (Shifted) | >100 nM (Low signal window) |
| Primary Risk | Receptor saturation | Competitive displacement required | Signal-to-noise ratio |
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failure.
Caption: Logic flow for diagnosing BGC 20-1531 experimental variability.
References
-
Ma, X., et al. (2010). Discovery and characterization of a potent and selective EP4 receptor antagonist.[1][2][3][6][7][8]Bioorganic & Medicinal Chemistry Letters , 20(12), 3670-3674.
-
Bio-Techne / Tocris. (n.d.). BGC 20-1531 hydrochloride Product Information.[2][3][4]Tocris Bioscience .
-
Dionne, S., et al. (2001). Colonic mucin production and prostaglandin E2 secretion by Caco-2 cells.International Journal of Colorectal Disease , 16, 290–295.
-
Cayman Chemical. (n.d.).[2][4] BGC 20-1531 (hydrochloride) Product Insert.[2][3][4][9]Cayman Chemical .[1][2][4]
Sources
- 1. BGC 20-1531 (hydrochloride) - Biochemicals - CAT N°: 19742 [bertin-bioreagent.com]
- 2. BGC 20-1531 (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. journals.plos.org [journals.plos.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AP-1531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy BGC 20-1531 hydrochloride (EVT-256090) [evitachem.com]
re-solubilizing BGC 20-1531 hydrochloride after freeze-thaw cycles
Topic: Re-solubilizing BGC 20-1531 Hydrochloride After Freeze-Thaw Cycles
Executive Summary & Core Physics
The Challenge: Researchers frequently report precipitation or loss of apparent potency when retrieving BGC 20-1531 hydrochloride (HCl) from frozen storage.[1] This is rarely due to chemical degradation of the molecule itself, but rather a physical phase separation event driven by the thermodynamics of the solvent system.
The Mechanism (The "Why"): BGC 20-1531 HCl is a lipophilic salt.[1] While highly soluble in DMSO (up to ~100 mM), it is thermodynamically unstable in the presence of water.
-
Hygroscopic DMSO: Dimethyl sulfoxide (DMSO) is aggressively hygroscopic.[1] When a frozen stock (-20°C or -80°C) is opened while still cold, it condenses atmospheric moisture immediately.[1]
-
The "Anti-Solvent" Effect: Even a water content of <5% in DMSO can drastically reduce the solubility of BGC 20-1531, causing "kinetic precipitation"—the formation of micro-crystals that are often invisible to the naked eye but large enough to sediment, leading to inconsistent dosing.
-
Salt Dissociation: Upon dilution into aqueous buffers, the HCl salt dissociates.[1] If the local concentration exceeds the solubility of the free base (which is significantly lower than the salt), immediate precipitation occurs.
Troubleshooting Guide (Q&A)
Scenario A: "I thawed my DMSO stock and I see a white precipitate/haze."
Q: Is the compound degraded? Should I throw it away? A: No. It is likely just undissolved solid.[1] The compound is chemically stable, but the lattice energy of the crystal has overcome the solvation energy due to low temperature.
Corrective Protocol:
-
Seal: Ensure the vial is tightly capped.
-
Heat: Incubate the vial at 37°C (water bath or heating block) for 5–10 minutes. Do not exceed 45°C.
-
Agitate: Vortex vigorously for 30 seconds.
-
Sonicate: If haze persists, sonicate in a water bath for 5 minutes.
-
Verify: Hold the vial up to a light source. The solution must be completely clear. If "schlieren" lines (wavy distortions) are visible, the concentration is not homogenous—vortex again.
Scenario B: "The stock is clear, but it precipitates when I add it to my cell culture media."
Q: Why does it crash out in the assay buffer? A: This is a "solubility shock." You are moving from a solvent (DMSO) to a non-solvent (aqueous media).[1]
Corrective Protocol:
-
Step-Down Dilution: Do not pipette 100 mM stock directly into the media. Create an intermediate dilution (e.g., 10 mM or 1 mM) in DMSO first.
-
Vortex During Addition: When adding the specific aliquot to the media, vortex the media tube while dispensing the compound to prevent high local concentrations.
-
Limit Final DMSO: Keep the final DMSO concentration <0.1% if possible, but BGC 20-1531 may require up to 0.5% DMSO to stay in solution at high doses (e.g., >10 µM).[1]
-
Serum Albumin: Ensure your media contains FBS or BSA.[1] Albumin acts as a carrier protein and can sequester lipophilic molecules, keeping them in "solution" (technically a suspension/complex) and available to the cells.
Scenario C: "My IC50 values are shifting after multiple freeze-thaws."
Q: Is the freeze-thaw cycle destroying the molecule? A: Unlikely.[1] BGC 20-1531 is stable.[1][2] The shift is likely due to evaporation or sublimation of the DMSO, leading to a more concentrated stock than you calculated.
Corrective Protocol:
-
Single-Use Aliquots: Never store the "master stock" at -20°C for repeated access. Aliquot into volumes required for a single experiment (e.g., 20 µL) before the first freeze.
-
Dessication: Store vials inside a secondary container with desiccant (silica gel) to prevent water absorption during storage.[1]
Standardized Re-Solubilization Workflow
Use this decision tree to ensure consistency across experiments.
Figure 1: Decision matrix for handling BGC 20-1531 HCl stocks. Note the loop for persistent precipitates.
Physicochemical Data Summary
| Property | Specification | Notes |
| Molecular Weight | 529.0 g/mol | Includes HCl salt.[1][2] Adjust calculations if using free base.[1] |
| Solubility (DMSO) | ~50 mg/mL (approx. 100 mM) | Preferred Solvent. Hygroscopic; keep dry.[1] |
| Solubility (Water) | < 1 mg/mL | Poor.[1] Not recommended for stock solutions.[1] |
| Solubility (Ethanol) | Low / Variable | Not recommended due to evaporation risks.[1] |
| Storage (Solid) | -20°C | Stable for >2 years if desiccated.[1] |
| Storage (Solution) | -80°C | Stable for 6 months.[1][3] Use aliquots. |
References
-
Cayman Chemical. BGC 20-1531 (hydrochloride) Product Information.[1][2] (Accessed 2024).[1]
-
Tocris Bioscience. BGC 20-1531 hydrochloride: High affinity EP4 antagonist.[1] (Accessed 2024).[1] [1]
-
Ma, X., et al. (2009).[1] Pharmacological characterization of BGC20-1531, a novel prostanoid EP4 receptor antagonist.[1] British Journal of Pharmacology, 158(6).
-
PubChem. Compound Summary: BGC 20-1531.[1] National Library of Medicine.[1] [1]
Sources
Validation & Comparative
A Head-to-Head Analysis of BGC 20-1531 and GW627368X in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-opioid analgesic development, the strategic targeting of pro-inflammatory pathways offers significant promise. This guide provides a detailed comparative analysis of two prominent investigational compounds, BGC 20-1531 and GW627368X, which modulate the prostanoid signaling cascade, a critical mediator of pain and inflammation. By examining their distinct mechanisms of action, efficacy in established preclinical pain models, and the experimental designs used to evaluate them, this document serves as a technical resource for researchers navigating the complexities of analgesic drug discovery.
Introduction to the Contenders: Targeting Prostanoid Signaling
Prostaglandins are a class of lipid compounds derived from arachidonic acid that play a pivotal role in the sensitization of peripheral nociceptors, the primary sensory neurons that detect noxious stimuli. The production of prostaglandins is initiated by the cyclooxygenase (COX) enzymes, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). However, the broad inhibition of COX enzymes can lead to significant gastrointestinal and cardiovascular side effects. A more refined approach involves the selective antagonism of specific prostanoid receptors, which offers the potential for improved therapeutic windows.
-
BGC 20-1531: This compound is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is preferentially activated by prostaglandin D2 (PGD2) and is implicated in allergic inflammation and the modulation of pain hypersensitivity.
-
GW627368X: This molecule is a selective antagonist of the prostaglandin E2 receptor 4 (EP4). Prostaglandin E2 (PGE2) is a major product of the COX pathway at sites of inflammation and is a key mediator of inflammatory pain. The EP4 receptor, one of four PGE2 receptors, is significantly involved in the sensitization of sensory neurons.
Delineating the Mechanisms of Action
The analgesic effects of BGC 20-1531 and GW627368X stem from their ability to block distinct points in the prostanoid signaling cascade. Understanding these mechanisms is crucial for interpreting their effects in various pain models.
BGC 20-1531: Interruption of the PGD2/CRTH2 Axis
BGC 20-1531 acts by preventing the binding of PGD2 to the CRTH2 receptor. This interaction is particularly relevant in inflammatory conditions where mast cells and other immune cells release PGD2, contributing to the recruitment of eosinophils, basophils, and Th2 lymphocytes, and the subsequent release of pro-inflammatory mediators. In the context of pain, the activation of CRTH2 on sensory neurons is thought to contribute to their sensitization.
Caption: Mechanism of BGC 20-1531 action.
GW627368X: Attenuation of PGE2/EP4-Mediated Sensitization
GW627368X competitively inhibits the binding of PGE2 to the EP4 receptor. The activation of the EP4 receptor, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates and sensitizes various ion channels, including transient receptor potential (TRP) channels and voltage-gated sodium channels, lowering the activation threshold of nociceptors.
Caption: Mechanism of GW627368X action.
Comparative Efficacy in Preclinical Pain Models
A direct comparison of BGC 20-1531 and GW627368X is synthesized from individual studies in well-established models of inflammatory and neuropathic pain.
Inflammatory Pain Models
The Complete Freund's Adjuvant (CFA) model is a widely used model of chronic inflammatory pain. Injection of CFA into the paw of a rodent induces a robust and sustained inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.
| Compound | Animal Model | Dosing Regimen | Efficacy in CFA Model | Reference |
| BGC 20-1531 | Rat | 10 mg/kg, oral | Not yet reported in the CFA model. However, the CRTH2 receptor has been implicated in inflammatory pain. | |
| GW627368X | Rat | 3, 10, 30 mg/kg, oral | Dose-dependently reversed thermal hyperalgesia. |
Neuropathic Pain Models
The Chronic Constriction Injury (CCI) model is a common model of neuropathic pain, created by loosely ligating the sciatic nerve. This injury leads to the development of mechanical allodynia and thermal hyperalgesia.
| Compound | Animal Model | Dosing Regimen | Efficacy in CCI Model | Reference |
| BGC 20-1531 | Not yet reported | - | The role of CRTH2 in neuropathic pain is an active area of investigation. | |
| GW627368X | Rat | 1, 3, 10 mg/kg, oral | Dose-dependently attenuated mechanical allodynia. |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the efficacy of prostanoid receptor antagonists in preclinical pain models.
CFA-Induced Inflammatory Pain Model
Caption: Workflow for the CFA inflammatory pain model.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for at least 3 days prior to the experiment.
-
Baseline Testing: On the day of the experiment, establish baseline mechanical sensitivity using von Frey filaments and thermal sensitivity using a plantar test apparatus (Hargreaves method).
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Post-CFA Assessment: At a predetermined time after CFA injection (e.g., 24 hours), re-assess mechanical and thermal sensitivity to confirm the development of hyperalgesia/allodynia.
-
Drug Administration: Administer GW627368X (or vehicle) orally at the desired doses.
-
Post-Dosing Assessment: Measure mechanical and thermal withdrawal thresholds at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Analyze the data to determine the effect of the compound on paw withdrawal thresholds and latencies compared to the vehicle-treated group.
CCI Model of Neuropathic Pain
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Wistar rats (180-220g) to the testing environment.
-
Surgical Procedure: Anesthetize the rats and expose the sciatic nerve in the mid-thigh region. Place four loose ligatures around the nerve.
-
Post-Operative Recovery: Allow the animals to recover for at least 7 days.
-
Baseline and Post-Surgical Assessment: Measure baseline mechanical withdrawal thresholds before surgery and confirm the development of mechanical allodynia on day 7 post-surgery.
-
Drug Administration: Administer GW627368X (or vehicle) orally.
-
Post-Dosing Assessment: Measure mechanical withdrawal thresholds at various time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds between the drug-treated and vehicle-treated groups.
Discussion and Future Directions
The available data suggests that GW627368X, an EP4 receptor antagonist, is effective in reducing both inflammatory and neuropathic pain in preclinical models. Its mechanism of action, which involves the blockade of PGE2-mediated sensitization of nociceptors, provides a strong rationale for its analgesic properties.
The role of BGC 20-1531, a CRTH2 antagonist, in pain is less well-characterized. While the CRTH2 receptor is known to be involved in inflammatory processes, further studies are needed to establish its role in various pain states and to directly compare its efficacy with other analgesics like GW627368X.
Key Considerations for Researchers:
-
Pain Model Selection: The choice of pain model is critical. While the CFA model is excellent for studying inflammatory pain, models like CCI or spared nerve injury (SNI) are more appropriate for neuropathic pain.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough understanding of the PK/PD properties of each compound is essential for designing effective dosing regimens and interpreting the results.
-
Target Engagement: It is important to confirm that the compounds are engaging their respective targets at the doses used in the efficacy studies.
References
-
Pettipher, R., & Whittaker, M. (2020). Development of CRTH2 antagonists for the treatment of asthma and allergic disease: an overview. Memórias do Instituto Oswaldo Cruz, 115. [Link]
-
Nakao, K., Murase, A., & Okumura, T. (2018). The role of the prostaglandin E2 receptor 4 in the colon. Journal of Veterinary Medical Science, 80(3), 406–411. [Link]
A Comparative Analysis of BGC 20-1531: A High-Potency EP4 Antagonist for Preclinical Research
This guide provides a detailed comparison of the novel EP4 receptor antagonist, BGC 20-1531, with established standard EP4 antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the potency, selectivity, and functional activity of these compounds, supported by experimental data and detailed protocols to aid in your research endeavors.
Introduction to EP4 Receptor Antagonism
The Prostaglandin E2 (PGE2) EP4 receptor, a G-protein coupled receptor (GPCR), is a critical mediator in various physiological and pathological processes, including inflammation, pain, and cancer.[1] Antagonism of the EP4 receptor presents a promising therapeutic strategy for a range of diseases. This guide focuses on BGC 20-1531, a potent and selective EP4 antagonist, and evaluates its performance against other widely used research antagonists.
The EP4 Signaling Pathway: A Target for Therapeutic Intervention
Upon binding of its endogenous ligand PGE2, the EP4 receptor couples to the Gs alpha subunit (Gαs) of the G-protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade modulates gene expression related to inflammation and cellular proliferation.
Figure 1: Simplified EP4 signaling pathway and the inhibitory action of BGC 20-1531.
Comparative Potency Analysis of EP4 Antagonists
The potency of an antagonist is a critical parameter for its utility in research, indicating the concentration required to elicit a desired level of receptor blockade. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | Potency (pKi/pKB) | Potency (nM) | Reference(s) |
| BGC 20-1531 | Human EP4 | Radioligand Binding | 7.9 | 11.7 (Ki) | [2] |
| Human EP4 | Functional (Vasodilation) | 7.6 - 7.8 | - | [2][3] | |
| Grapiprant (CJ-023,423) | Canine EP4 | Radioligand Binding | - | 24 (Ki) | |
| Human EP4 | Radioligand Binding | - | 13 (Ki) | [4] | |
| E7046 (Palupiprant) | Human EP4 | Radioligand Binding | - | 23.14 (Ki) | [5] |
| Human EP4 | Functional (cAMP) | - | 13.5 (IC50) | [6] | |
| L-161,982 | Human EP4 | Radioligand Binding | - | 24 (Ki) | [7] |
As evidenced in the table, BGC 20-1531 demonstrates high potency for the human EP4 receptor, with a Ki value of 11.7 nM.[2] Its functional antagonist potency (pKB) in human cerebral and meningeal arteries is reported to be in the range of 7.6-7.8, further confirming its efficacy in a native system.[2][3]
Selectivity Profile: A Key Differentiator
An ideal antagonist should exhibit high selectivity for its target receptor to minimize off-target effects. BGC 20-1531 has been shown to be highly selective for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3) and a wide range of other receptors, channels, and enzymes.[2][3]
| Compound | EP1 (Ki, µM) | EP2 (Ki, µM) | EP3 (Ki, µM) | EP4 (Ki, µM) | Reference(s) |
| BGC 20-1531 | >10 | >10 | >10 | 0.0117 | [2] |
| L-161,982 | 19 | 23 | 1.90 | 0.024 | [1][7] |
| E7046 (Palupiprant) | >1500-fold selectivity for EP4 over EP2 | >1500-fold selectivity for EP4 over EP2 | - | - | [8] |
The data clearly indicates the superior selectivity of BGC 20-1531, with negligible affinity for other prostanoid receptors at concentrations up to 10 µM.[2] This high degree of selectivity is crucial for attributing observed biological effects specifically to the antagonism of the EP4 receptor.
Experimental Methodologies
To ensure the reproducibility and validity of research findings, it is essential to employ robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to characterize EP4 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its receptor by quantifying the displacement of a radiolabeled ligand.
Figure 2: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes from cells recombinantly expressing the human EP4 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled antagonist (e.g., BGC 20-1531).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the antagonist. Use non-linear regression analysis to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[9]
Functional cAMP Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cAMP.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the human EP4 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., BGC 20-1531) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an EP4 agonist (e.g., PGE2) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the concentration of the antagonist. Use non-linear regression to determine the IC50 value.[10]
Conclusion
BGC 20-1531 is a highly potent and selective EP4 receptor antagonist. Its favorable pharmacological profile, characterized by nanomolar potency and exceptional selectivity over other prostanoid receptors, makes it a valuable tool for researchers investigating the role of the EP4 receptor in health and disease. This guide provides the necessary comparative data and experimental frameworks to facilitate the effective use of BGC 20-1531 in preclinical research.
References
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 156(4), 652-663. [Link]
-
Maubach, K. A., et al. (2009). BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. PubMed, 19175585. [Link]
-
Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. PubMed, 21695022. [Link]
-
Minami, A., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 846-853. [Link]
-
Li, X., et al. (2025). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. bioRxiv. [Link]
-
Kirkby, N. S., et al. (2016). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. British Journal of Pharmacology, 173(2), 245-257. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Toh, E., et al. (2018). EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. Oncoimmunology, 7(8), e1454239. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
American Chemical Society. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Hong, D. S., et al. (2020). First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers. Journal for ImmunoTherapy of Cancer, 8(1), e000222. [Link]
-
Chell, S. D., et al. (2006). The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells. Cancer Research, 66(6), 3106-3113. [Link]
-
Coutts, F. (2021). Grapiprant. Retrieved from [Link]
-
Li, N., et al. (2021). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
bioRxiv. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. [Link]
-
Alexander, S. P., et al. (2013). International Union of Basic and Clinical Pharmacology. LXXXIII: Classification of Prostanoid Receptors, Updating 15 Years of Progress. Pharmacological Reviews, 65(3), 1009-1049. [Link]
-
Today's Veterinary Practice. (2019). Grapiprant for Control of Osteoarthritis Pain in Dogs. Retrieved from [Link]
-
Hong, D. S., et al. (2020). First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE 2 -receptor E-type 4 (EP4), in patients with advanced cancers. Journal for ImmunoTherapy of Cancer, 8(1), e000222. [Link]
-
Kirkby, N. S., et al. (2016). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. British Journal of Pharmacology, 173(2), 245-257. [Link]
-
Biology Exams 4 U. (2022, November 3). Steps in GPCR cAMP Pathway in 2 Minutes [Video]. YouTube. [Link]
-
Daniele, S., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Bioorganic & Medicinal Chemistry Letters, 24(1), 227-232. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Comparison Guide: BGC 20-1531 Cross-Reactivity & Prostanoid Receptor Selectivity
Executive Summary: The EP4 Selectivity Imperative
In the development of therapeutics for migraine, inflammation, and oncology, the Prostanoid EP4 receptor has emerged as a high-value target.[1] However, the structural homology between EP4 and EP2 receptors has historically plagued drug discovery with off-target effects.
BGC 20-1531 represents a second-generation, highly selective competitive antagonist. Unlike early prototypes (e.g., AH23848), BGC 20-1531 exhibits a "clean" pharmacological profile, maintaining high affinity for EP4 (
Comparative Molecular Profile
Binding Affinity Landscape
The following data aggregates competitive radioligand binding assays using [³H]-PGE₂. The distinct advantage of BGC 20-1531 lies in its Selectivity Ratio , defined as the affinity gap between the primary target (EP4) and the nearest off-target (typically EP2 or DP).
| Compound | Target (EP4) Affinity ( | EP2 Cross-Reactivity ( | EP3 Cross-Reactivity ( | Selectivity Profile |
| BGC 20-1531 | 11.7 nM ( | > 10,000 nM | > 10,000 nM | Highly Selective (>1000-fold) |
| AH23848 | ~1,500 nM ( | ~10,000 nM | Weak Activity | Low Potency / Moderate Selectivity |
| GW627368X | ~0.1 nM ( | > 1,000 nM | > 1,000 nM | High Potency / High Selectivity |
| L-161,982 | ~0.02 nM | ~1,000 nM | ~5,000 nM | High Potency / High Selectivity |
Key Insight: While GW627368X is more potent, BGC 20-1531 offers a balanced profile often preferred for in vivo hemodynamic studies (e.g., migraine models) because its pharmacokinetic profile allows for sustained receptor blockade without the rapid desensitization sometimes seen with ultra-high affinity ligands.
Visualizing the Selectivity Hierarchy
The diagram below illustrates the selectivity window of BGC 20-1531. Note the significant "Silence Gap" between EP4 and the rest of the prostanoid family.
Caption: Figure 1: BGC 20-1531 demonstrates >1000-fold selectivity for EP4 over EP2/EP3, with only weak residual affinity for DP receptors.
Experimental Validation Protocols
To rigorously verify the cross-reactivity profile of BGC 20-1531, two orthogonal assays are recommended: a Radioligand Binding Assay (for affinity) and a Functional cAMP Assay (for antagonism).
Protocol A: Competitive Radioligand Binding (Affinity)
Goal: Determine the
Reagents:
-
HEK-293 EBNA cells stably expressing human EP4.[2]
-
Radioligand: [³H]-PGE₂ (Specific Activity ~150 Ci/mmol).
-
Assay Buffer: 10 mM MES (pH 6.0), 10 mM MgCl₂, 1 mM EDTA.
Workflow:
-
Membrane Prep: Harvest HEK-293-EP4 cells and homogenize in Assay Buffer. Centrifuge at 40,000 x g to isolate membranes. Resuspend to 10-20 µg protein/well.
-
Incubation:
-
Mix Membrane Prep + [³H]-PGE₂ (1 nM final) + BGC 20-1531 (Concentration range:
to M). -
Non-specific binding control: Add 10 µM unlabeled PGE₂.
-
-
Equilibrium: Incubate for 60-90 minutes at 30°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Antagonism (Efficacy)
Goal: Confirm BGC 20-1531 blocks PGE₂-mediated Gs signaling.
Mechanism: EP4 couples to Gs proteins.[3][4][5] Agonist binding (PGE₂) stimulates Adenylyl Cyclase (AC), increasing cAMP. BGC 20-1531 should concentration-dependently suppress this peak.
Caption: Figure 2: Functional antagonism workflow. BGC 20-1531 competitively inhibits the PGE2-EP4-cAMP signaling axis.
Step-by-Step:
-
Cell Seeding: Plate HEK-293-EP4 cells (2,000 cells/well) in 384-well plates.
-
Pre-Incubation: Add BGC 20-1531 (0.1 nM - 10 µM) for 15 minutes.
-
Stimulation: Add PGE₂ at its
concentration (typically ~3-10 nM) to induce a robust cAMP spike. Incubate 30 mins. -
Detection: Lyse cells and quantify cAMP using a TR-FRET (e.g., HTRF) or chemiluminescent immunoassay.
-
Result: Plot % Inhibition vs. Log[BGC]. A pure antagonist will reach 100% inhibition with a Schild slope of ~1.0.
Significance in Drug Development
The high selectivity of BGC 20-1531 is critical for de-risking clinical translation, particularly in neurovascular research (migraine).
-
Vascular Specificity: In human middle cerebral arteries, vasodilation is mediated almost exclusively by EP4. BGC 20-1531 reverses PGE₂-induced relaxation (
) without affecting EP2-mediated relaxation in other vascular beds (e.g., pulmonary arteries), reducing the risk of systemic hypotension side effects. -
Pain Pathways: By avoiding EP3 receptors, BGC 20-1531 does not interfere with the EP3-mediated inhibition of cAMP, which is often linked to modulation of neurotransmitter release. This allows researchers to isolate the EP4-specific component of inflammatory pain sensitization.
References
-
Maubach, K. A., et al. (2009). "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache." British Journal of Pharmacology, 156(2), 316-327.[6]
-
Coleman, R. A., et al. (1994). "International Union of Pharmacology classification of prostanoid receptors."[3] Pharmacological Reviews, 46(2), 205-229.[3]
-
Jones, R. L., et al. (2009). "Prostanoid receptor antagonists: development strategies and therapeutic applications." British Journal of Pharmacology, 158(1), 104-145.
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- 2. BGC 20-1531 (hydrochloride) - Biochemicals - CAT N°: 19742 [bertin-bioreagent.com]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human mod… [ouci.dntb.gov.ua]
- 4. Mediators of the stimulatory effect of S1P on colonic Na+/K+ ATPase | PLOS One [journals.plos.org]
- 5. PGE2 upregulates the Na+/K+ ATPase in HepG2 cells via EP4 receptors and intracellular calcium | PLOS One [journals.plos.org]
- 6. BGC20-1531 | 1962928-26-2 | Prostaglandin Receptor | MOLNOVA [molnova.com]
Benchmarking BGC 20-1531: The Gold Standard Positive Control for EP4 Antagonist Screening
Executive Summary
In the high-stakes environment of GPCR drug discovery, the reliability of a positive control dictates the validity of an entire screening campaign. BGC 20-1531 (also known as PGN 1531) has emerged as the superior positive control for Prostaglandin E2 receptor 4 (EP4) antagonist screening. Unlike earlier generation tools, BGC 20-1531 offers a distinct combination of high potency (
This guide details the mechanistic rationale, comparative performance, and validated experimental protocols for deploying BGC 20-1531 as the benchmark antagonist in your assays.
Mechanistic Foundation: The EP4 Signaling Cascade
To effectively screen for antagonists, one must understand the specific signaling node being intercepted. The EP4 receptor is a G
BGC 20-1531 functions as a competitive antagonist , occupying the orthosteric pocket and preventing PGE2-induced Gs coupling.
Diagram: EP4 Signaling & Antagonist Interception
Caption: BGC 20-1531 competitively binds EP4, preventing Gs-protein coupling and subsequent cAMP accumulation.
Comparative Analysis: Why BGC 20-1531?
Selecting a positive control is not just about potency; it is about specificity . Many "standard" EP4 antagonists carry hidden liabilities that can introduce noise into high-throughput screens (HTS).
The "Clean Profile" Advantage
The primary competitor, GW627368X , is potent but exhibits significant affinity for the Thromboxane receptor (TP) (
Table 1: Comparative Profile of EP4 Antagonists[1]
| Feature | BGC 20-1531 | L-161,982 | GW627368X | Grapiprant |
| Primary Utility | Gold Standard HTS Control | Legacy Research Tool | Binding Assays | Veterinary / Clinical |
| EP4 Potency ( | ~20 nM | ~25–30 nM | ~10–100 nM | ~35 nM |
| Selectivity (vs EP1-3) | >2,500-fold | High | High | High |
| TP Receptor Affinity | Negligible | Low | High ( | Negligible |
| Solubility (DMSO) | High (>50 mM) | Moderate | Moderate | High |
| Mechanism | Competitive Reversible | Competitive | Competitive | Competitive |
Key Takeaway: Use BGC 20-1531 when assay specificity is paramount, particularly in complex cellular models where TP receptors might be present.
Validated Experimental Protocol: cAMP HTRF Assay
The following protocol is designed for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF) assay, the industry standard for Gs-coupled GPCR screening.
Core Directive: The "Shift" Validation
To validate BGC 20-1531 as a control, you must demonstrate a rightward shift in the PGE2 dose-response curve (Schild analysis) or full inhibition at an
Reagents & Setup
-
Cell Line: HEK293 stably expressing human EP4 (avoid transient transfections for controls to ensure consistency).
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor is critical to prevent cAMP degradation).
-
Agonist: PGE2 (prepare fresh in ethanol/DMSO, dilute in buffer).
-
Positive Control: BGC 20-1531 (Stock: 10 mM in DMSO).
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest cells and resuspend in Assay Buffer containing IBMX.
-
Density target: 2,000–5,000 cells/well (384-well plate).
-
-
Antagonist Pre-incubation (Crucial Step):
-
Agonist Challenge:
-
Add 5 µL of PGE2 at its
concentration (typically 1–5 nM, determined previously). -
Incubate for 30–60 minutes at RT.
-
-
Detection:
-
Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).
-
Diagram: Screening Workflow
Caption: Step-wise protocol emphasizing the pre-incubation of BGC 20-1531 prior to PGE2 challenge.
Technical Considerations & Integrity Checks
Z-Factor Validation
A robust screening assay must have a Z-factor > 0.5.
-
Max Signal: Cells + PGE2 (
) + Vehicle (DMSO). -
Min Signal (Inhibited): Cells + PGE2 (
) + BGC 20-1531 (10 µM). -
Note: If BGC 20-1531 fails to return signal to basal levels, check for constitutive receptor activity or non-specific cAMP generation.
Solubility & Handling
BGC 20-1531 is hydrophobic.
-
Stock: Dissolve in 100% DMSO to 10 mM.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles > 3 times.
-
Working Solution: Dilute in aqueous buffer immediately before use. Ensure final DMSO concentration in the well is < 0.5% to avoid cellular toxicity or assay interference.
The "EC80" Trap
A common failure mode is using a saturating concentration of PGE2 (
References
-
Pharmacological Characterization of BGC 20-1531: Sutton, J., et al. (2014).[4] "From virtual to clinical: The discovery of PGN-1531, a novel antagonist of the prostanoid EP4 receptor."[2] Bioorganic & Medicinal Chemistry Letters.
-
Comparative Profiling of EP4 Antagonists: Wilson, R.J., et al. (2006). "GW627368X... a novel, potent and selective prostanoid EP4 receptor antagonist."[2][7] British Journal of Pharmacology. (Highlights TP receptor liability).
-
EP4 Signaling & Cancer Immunotherapy: Takeuchi, K., et al. (2020). "Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases." Frontiers in Pharmacology.
-
Standard cAMP Assay Protocols: Maubach, K.A., et al. (2009). "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache." British Journal of Pharmacology.
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. benthamscience.com [benthamscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Reproducibility of BGC 20-1531 Hydrochloride: A Cross-Species Comparative Guide
Topic: Reproducibility of BGC 20-1531 Hydrochloride Effects Across Species
Executive Summary BGC 20-1531 hydrochloride (PGN-1531) is a highly potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] Originally developed as a therapeutic candidate for migraine, its pharmacological profile offers a critical case study in translational reproducibility. While the compound demonstrates robust efficacy in canine hemodynamic models and human ex vivo vascular assays, clinical translation has faced hurdles potentially linked to blood-brain barrier (BBB) permeability and compensatory signaling via the EP2 receptor.
This guide provides a technical analysis of BGC 20-1531’s performance across species, benchmarking it against industry standards like Grapiprant and ONO-AE3-208 to assist researchers in experimental design and drug development.
Mechanistic Profile & Signaling Topology
Core Mechanism BGC 20-1531 functions as a competitive antagonist at the EP4 receptor, a Gs-coupled GPCR. Under physiological conditions, PGE2 binding to EP4 triggers the accumulation of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), leading to smooth muscle relaxation (vasodilation) and sensitization of sensory neurons.
Signaling Pathway Visualization The following diagram illustrates the specific blockade point of BGC 20-1531 within the vasodilatory signaling cascade.
Figure 1: Mechanism of Action.[2] BGC 20-1531 competitively inhibits the PGE2-EP4-cAMP axis, preventing downstream vasodilation.
Cross-Species Performance Matrix
Reproducibility of BGC 20-1531 is highly dependent on the model organism and the specific tissue bed (e.g., cerebral vs. peripheral).
Quantitative Comparison Table
| Metric | Human (Homo sapiens) | Dog (Canis lupus familiaris) | Rodent (Rat/Mouse) |
| Binding Affinity ( | 7.6 – 7.9 (Recombinant & Native) | High (Inferred from in vivo potency) | Moderate to High (Model dependent) |
| Primary Assay Model | MCA/Meningeal Artery Rings (Ex Vivo) | Carotid Hemodynamics (In Vivo) | Inflammatory Hyperalgesia (CFA/Carrageenan) |
| Functional Efficacy | Strong Ex Vivo: Reverses PGE2 vasodilation by >90%.Weak In Vivo: Failed to significantly block PGE2-headache in clinical trials. | Strong In Vivo: Dose-dependent antagonism of carotid blood flow (1–10 mg/kg i.v.).[1][3] | Moderate: Reduces thermal/mechanical hypersensitivity in inflammatory models.[3] |
| Key Limitation | BBB Permeability: Suspected low CNS penetration.EP2 Compensation: EP2 receptors may sustain vasodilation when EP4 is blocked. | High clearance rates observed in PK studies. | Metabolic differences in CYP pathways compared to humans. |
The "Translation Gap" Explained
-
In Vitro Success: In isolated human middle cerebral arteries (MCA), BGC 20-1531 (1 µM) completely reverses established PGE2-induced vasodilation.[3] This confirms the compound's intrinsic potency against human EP4 receptors.
-
Clinical Discrepancy: In Phase II clinical trials (migraine), the drug failed to prevent PGE2-induced headache. This lack of reproducibility from ex vivo to in vivo human models is attributed to:
-
Receptor Redundancy: The human superficial temporal artery (STA) expresses both EP4 and EP2. Blocking EP4 alone may not suffice if PGE2 shunts signaling through EP2.
-
Pharmacokinetics: Insufficient free drug concentration at the perivascular receptors due to high protein binding or poor BBB transport.
-
Benchmarking Against Alternatives
When selecting an EP4 antagonist, BGC 20-1531 should be compared against Grapiprant (Veterinary Standard) and ONO-AE3-208 (Research Standard).
| Feature | BGC 20-1531 | Grapiprant (CJ-023,423) | ONO-AE3-208 |
| Primary Utility | Migraine/Vascular Research | Veterinary Osteoarthritis (Approved) | Cancer/Immunology Research |
| Selectivity Profile | Highly Selective (>1000x vs EP1-3) | Selective, but some EP3 interaction | Highly Selective |
| Affinity ( | ~12 nM (Human) | ~24 nM (Dog) / ~35 nM (Human) | ~1.3 nM (Human) |
| Species Best Fit | Human Tissue / Dog | Dog (Optimized PK) | Mouse/Human |
Recommendation: Use BGC 20-1531 specifically for vascular reactivity studies where EP4-mediated vasodilation is the isolated variable. Use Grapiprant for in vivo canine models or chronic pain studies. Use ONO-AE3-208 for high-affinity requirements in oncology or immune cell assays.
Validated Experimental Protocol: Ex Vivo Isometric Tension Recording
This protocol is the "Gold Standard" for validating BGC 20-1531 activity, as it bypasses pharmacokinetic variables (metabolism/BBB) and directly assesses receptor occupancy.
Objective: Measure the reversal of PGE2-induced vasodilation in arterial rings.
Workflow Visualization
Figure 2: Isometric Tension Assay Workflow. Critical timing ensures receptor desensitization does not confound results.
Step-by-Step Methodology
-
Tissue Preparation:
-
Harvest Middle Cerebral Artery (MCA) or Middle Meningeal Artery (MMA) from the species of interest (Human biopsy or fresh animal tissue).
-
Cut into 2mm ring segments in cold, oxygenated Krebs-Henseleit buffer.
-
-
Mounting:
-
Mount rings on 40µm stainless steel wires in a Mulvany-Halpern myograph.
-
Normalize resting tension to equivalent transmural pressure (e.g., 100 mmHg for arteries).
-
-
Viability Check:
-
Challenge with 60 mM KCl or 10 µM 5-HT to verify contractile capacity. Washout.
-
-
Pre-Contraction:
-
Induce stable tone using Phenylephrine (1 µM) or the Thromboxane mimetic U46619 (10–100 nM) . Wait for the plateau.
-
-
Agonist Challenge (PGE2):
-
Apply PGE2 (100 nM - 1 µM) . This typically induces 40–80% relaxation of the pre-contracted tone.
-
-
Antagonist Reversal (BGC 20-1531):
-
Once PGE2 relaxation stabilizes (approx. 5–10 mins), add BGC 20-1531 (1 µM) directly to the bath.
-
Success Criteria: A rapid return of tension toward the pre-contracted baseline (reversal of relaxation).[3]
-
Note: In human MCA, BGC 20-1531 typically achieves >130% reversal (reversing relaxation and slightly increasing tone).
-
Troubleshooting & Scientific Integrity
Issue: Lack of Effect in In Vivo Models
-
Cause: If BGC 20-1531 fails to block PGE2 effects in vivo (e.g., headache or pain behavior), do not assume lack of potency.
-
Validation: Check the expression of EP2 receptors in your target tissue. EP2 also couples to Gs/cAMP. If EP2 is present, PGE2 will bypass the EP4 blockade.
-
Control: Use a selective EP2 antagonist (e.g., PF-04418948) alongside BGC 20-1531 to confirm pathway specificity.
Issue: Species Differences in Binding
-
Correction: While human and dog affinities are high (
), rodent affinity can vary. Always perform a dose-response curve with a known agonist (PGE2) in the presence of increasing antagonist concentrations (Schild analysis) to determine the for your specific strain.
References
-
Maubach, K. A., et al. (2009).[4][2] BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache.[2] British Journal of Pharmacology.[4][2][5] Link
-
Antonova, M., et al. (2011). The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache.[2][5][6] The Journal of Headache and Pain.[2] Link
-
MedChemExpress. (2024). BGC 20-1531 Product Information and Biological Activity.[1][4][2][7][5][8]Link
-
ClinicalTrials.gov. (2008). Double-blind, Placebo-controlled Study of BGC20-1531 in Migraine.[7]Link
-
Toyoda, H., et al. (2023).[2] Structure-based discovery of EP4 antagonists.[2] Nature Communications.[2] Link
Sources
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human mod… [ouci.dntb.gov.ua]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Guide: BGC 20-1531 Efficacy in Vasodilation Studies
Executive Summary
BGC 20-1531 is a highly potent and selective antagonist of the Prostanoid EP4 receptor .[1] In the context of vasodilation studies, it serves as a critical pharmacological tool to isolate the relaxant effects of Prostaglandin E2 (PGE2) mediated specifically through the EP4 subtype, distinct from EP2-mediated relaxation or EP1/EP3/TP-mediated constriction.
This guide evaluates BGC 20-1531 against industry-standard alternatives (GW 627368X, L-161,982, and AH 23848), providing experimental protocols and comparative data to ensure rigorous study design in vascular research.
Mechanistic Profile & Signaling Pathway
The EP4 receptor is a Gs-coupled GPCR.[2][3] Its activation by PGE2 typically results in vasodilation via the adenylyl cyclase (AC) / cAMP / Protein Kinase A (PKA) pathway. In many vascular beds (e.g., middle cerebral artery, renal artery), this relaxation opposes the contractile effects mediated by other prostanoid receptors (TP, EP1, EP3).
Critical Differentiator: Unlike many EP4 antagonists that exhibit off-target affinity for the Thromboxane (TP) receptor (which causes vasoconstriction), BGC 20-1531 maintains high selectivity, ensuring that observed shifts in vascular tone are solely due to EP4 blockade.
Visualization: EP4 Signaling & Antagonist Action
Figure 1: Mechanism of Action. BGC 20-1531 selectively inhibits the EP4 vasorelaxant pathway without confounding TP-mediated vasoconstriction, a liability seen with GW 627368X.
Comparative Efficacy Analysis
The following table synthesizes pharmacological parameters from key literature. BGC 20-1531 is distinguished by its balance of high affinity and "clean" selectivity profile.
Table 1: Pharmacological Comparison of EP4 Antagonists
| Compound | Affinity (pKB / pKi) | Selectivity Profile | TP Receptor Liability | Solubility | Recommended Use |
| BGC 20-1531 | 7.6 – 7.8 (High) | Excellent (>1000x vs other EPs) | Negligible | DMSO | Gold Standard for isolated tissue vasodilation studies. |
| L-161,982 | ~7.6 (High) | Excellent | Negligible | DMSO | Strong alternative; highly potent in cellular assays. |
| GW 627368X | ~7.0 (Moderate) | Moderate | High (Ki ~158 nM) | DMSO | Use with caution in tissues with high TP density (e.g., platelets, lung). |
| AH 23848 | ~5.4 – 6.0 (Low) | Poor | Very High (pA2 ~8.3) | Aqueous | Obsolete for specific EP4 characterization; acts as a dual TP/EP4 blocker. |
Experimental Protocol: Wire Myography
This protocol describes the validation of BGC 20-1531 efficacy in antagonizing PGE2-induced relaxation in pre-contracted arteries (e.g., Middle Cerebral Artery or Mesenteric Artery).
Workflow Visualization
Figure 2: Experimental Workflow for Wire Myography utilizing BGC 20-1531.
Detailed Step-by-Step Protocol
1. Tissue Preparation & Mounting
-
Dissect small resistance arteries (100–300 µm diameter) in cold Physiological Saline Solution (PSS).
-
Mount segments on 40µm stainless steel wires in a myograph chamber (e.g., DMT 620M).
-
Critical Step: Perform normalization to set the internal circumference to 90% of that which the vessel would have at 100 mmHg transmural pressure (IC100). This ensures optimal actin-myosin overlap.
2. Viability Check (Wake-Up)
-
Stimulate with high-potassium PSS (KPSS, 60-120 mM K+) to verify contractile capability.
-
Wash out 3 times and allow 30 minutes equilibration.
3. Pre-Constriction
-
Induce stable tone (50-80% of max KPSS response) using a contractile agent.
-
Choice of Agent: Use Phenylephrine (1-10 µM) for adrenergic vessels. Avoid U46619 if you suspect your antagonist has TP affinity (not a concern for BGC 20-1531, but good practice).
4. Antagonist Incubation
-
Control Tissues: Incubate with Vehicle (0.1% DMSO) for 30-45 minutes.
-
Test Tissues: Incubate with BGC 20-1531 at fixed concentrations (e.g., 10 nM, 100 nM, 1 µM) for 30-45 minutes.
-
Note: BGC 20-1531 is competitive; sufficient equilibration time is vital for receptor occupancy.
5. Agonist Challenge (PGE2)
-
Construct a cumulative concentration-response curve (CCRC) to PGE2 (1 nM – 10 µM).
-
Add doses in 0.5 log unit increments once the response to the previous dose plateaus.
6. Data Calculation
-
Calculate relaxation as % reversal of pre-constriction.
-
Plot % Relaxation vs. Log[PGE2].
-
Expected Result: BGC 20-1531 should cause a parallel rightward shift of the PGE2 curve without suppressing the maximum response (competitive antagonism).
Data Interpretation & Troubleshooting
Calculating Potency (pA2)
To validate the efficacy of BGC 20-1531, perform a Schild Analysis :
-
Determine the EC50 of PGE2 in the absence and presence of BGC 20-1531.
-
Calculate the Dose Ratio (DR = EC50_treated / EC50_control).
-
Plot Log(DR - 1) vs. Log[Antagonist Concentration].
-
The X-intercept is the pA2 value.
-
Target: You should obtain a pA2 of approximately 7.6 – 7.8 .
-
Slope: Should be close to 1.0 (indicating competitive antagonism).
-
Troubleshooting "The TP Confound"
If you observe that your "antagonist" (e.g., if using GW 627368X) causes the vessel to relax more or behave erratically:
-
Cause: The antagonist may be blocking the TP receptor. At high concentrations, PGE2 activates TP (constriction). Blocking TP unmasks the full EP4/EP2 dilation.
-
Solution: Switch to BGC 20-1531 . Its lack of TP affinity ensures that the shift in the curve is purely due to EP4 blockade, providing a cleaner dataset for publication.
References
-
Pharmacological characterization of BGC20-1531, a novel EP4 receptor antagonist. Source: British Journal of Pharmacology / NIH URL:[Link] Significance: Defines the pKB (7.6-7.8) and selectivity profile of BGC 20-1531.
-
EP4 prostanoid receptor-mediated vasodilatation of human middle cerebral arteries. Source: British Journal of Pharmacology URL:[Link] Significance: Establishes EP4 as the primary mediator of PGE2 dilation in cerebral vessels.
-
Wire myography: the ultimate guide (protocol included). Source: Reprocell URL:[Link] Significance: Standard reference for the experimental setup described.
-
L-161,982: A Selective EP4 Receptor Antagonist. Source:[1][2][4][5][6] PubChem / MedChemExpress URL:[Link] Significance:[2][4][7][8] Comparative data for the alternative high-affinity antagonist.[9]
Sources
- 1. L-161,982, EP4 receptor antagonist (CAS 147776-06-5) | Abcam [abcam.com]
- 2. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Investigation of the agonist activity of prostacyclin analogues on prostanoid EP4 receptors using GW 627368 and taprostene: evidence for species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of prostaglandin E receptor subtype EP4 selective agonist on the secretion of tumor necrosis factor-alpha by macrophages in acute ethanol-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
differences in BGC 20-1531 binding kinetics compared to endogenous PGE2
Executive Summary
BGC 20-1531 is a highly potent, selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4 ).[1] Unlike endogenous PGE2 , which acts as a broad-spectrum agonist across EP1–EP4 receptors to drive diverse physiological responses (vasodilation, inflammation, nociception), BGC 20-1531 is engineered to precisely blockade the EP4 axis.
This guide details the kinetic and thermodynamic distinctions between the synthetic antagonist and the natural ligand, providing actionable protocols for validating these properties in drug development workflows.
Key Differentiators
-
Selectivity: PGE2 binds all four EP subtypes (EP1–4) with high affinity. BGC 20-1531 exhibits >2500-fold selectivity for EP4 over EP2 and EP3.
-
Mode of Action: PGE2 is a functional agonist (activates Gs/cAMP); BGC 20-1531 is a competitive antagonist (blocks Gs/cAMP).
-
Binding Affinity: BGC 20-1531 demonstrates high affinity (
nM) comparable to the endogenous ligand, ensuring effective competition at physiological concentrations.
Molecular Profile & Binding Thermodynamics
The following table synthesizes the physicochemical and kinetic properties of BGC 20-1531 compared to PGE2.
| Feature | Endogenous Ligand: PGE2 | Synthetic Antagonist: BGC 20-1531 |
| Primary Target | EP1, EP2, EP3, EP4 (Broad Spectrum) | EP4 (Highly Selective) |
| Functional Class | Agonist (Activates signaling) | Competitive Antagonist (Inhibits signaling) |
| Binding Affinity ( | ~0.1 – 1.0 nM (at EP4) | 3.0 nM (at human EP4) |
| Affinity Constant ( | N/A (Agonist potency is | 7.6 – 7.8 |
| Selectivity Profile | Non-selective (activates all EP subtypes) | >2500-fold vs. EP2/EP3; Negligible affinity for EP1 |
| Signaling Outcome | Blocks cAMP accumulation; Reverses Vasodilation | |
| Reversibility | Reversible | Reversible (Competitive) |
| Chemical Nature | Lipid mediator (Eicosanoid) | Sulfonamide derivative |
Mechanistic Insight: The EP4 Signaling Axis
BGC 20-1531 exerts its effect by competitively occupying the orthosteric binding site of the EP4 receptor, preventing PGE2-induced conformational changes that couple the receptor to the
Pathway Diagram
The diagram below illustrates the divergent signaling outcomes. PGE2 (Green path) triggers the cascade, while BGC 20-1531 (Red path) intercepts the receptor, silencing the downstream machinery.
Figure 1: Competitive antagonism mechanism. BGC 20-1531 prevents PGE2-mediated Gs coupling and downstream cAMP generation.
Experimental Validation Protocols
To rigorously compare BGC 20-1531 against PGE2, researchers should employ a dual-assay strategy: Radioligand Binding (for affinity) and cAMP HTRF (for functional potency).
Protocol A: Saturation & Competition Binding Assay
Objective: Determine equilibrium dissociation constants (
Materials:
-
Membranes: HEK293 cells stably expressing human EP4 receptor.
-
Radioligand:
-PGE2 (Specific Activity ~150 Ci/mmol). -
Cold Ligand: Unlabeled PGE2 (for non-specific binding) and BGC 20-1531.
-
Buffer: 10 mM MES (pH 6.0), 10 mM MgCl2, 1 mM EDTA.
Workflow:
-
Preparation: Dilute membranes (10 µg protein/well) in assay buffer.
-
Incubation:
-
Total Binding: Membrane +
-PGE2 (fixed conc. ~ ). -
Non-Specific Binding: Add 10 µM cold PGE2.
-
Competition: Add serial dilutions of BGC 20-1531 (
M to M).
-
-
Equilibrium: Incubate at 30°C for 60 minutes to reach equilibrium.
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm antagonistic potency (
Materials:
-
Cells: CHO or HEK293 cells expressing EP4.
-
Reagents: IBMX (Phosphodiesterase inhibitor), Forskolin (optional positive control), HTRF cAMP detection kit.
Workflow:
-
Pre-treatment: Seed cells (2,000 cells/well) in 384-well plates. Incubate with 0.5 mM IBMX for 30 min.
-
Antagonist Challenge: Add BGC 20-1531 at varying concentrations (0.1 nM – 10 µM) for 15 minutes prior to agonist addition.
-
Agonist Stimulation: Add PGE2 at
concentration (typically ~10-30 nM). Incubate for 30-60 minutes at RT. -
Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate. Incubate 1 hour.
-
Readout: Measure FRET signal (665 nm / 620 nm ratio).
-
Analysis: Plot inhibition curves. A rightward shift in the PGE2 dose-response curve in the presence of BGC 20-1531 confirms competitive antagonism. Schild analysis can be performed to calculate
.
References
-
Maubach, K. A., et al. (2009). "BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache." British Journal of Pharmacology, 156(2), 316–327. Link
-
Antonova, M., et al. (2011). "The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the Prostaglandin E2 human model of headache." The Journal of Headache and Pain, 12(5), 551–559. Link
-
Tocris Bioscience. "BGC 20-1531 hydrochloride Product Information." Tocris Catalog, Cat. No. 5327. Link
-
Cayman Chemical. "BGC 20-1531 (hydrochloride) Product Datasheet." Cayman Chemical, Item No. 19742. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
